molecular formula C18H22N2 B1628727 1-Benzyl-7-phenyl-1,4-diazepane CAS No. 220897-67-6

1-Benzyl-7-phenyl-1,4-diazepane

Cat. No.: B1628727
CAS No.: 220897-67-6
M. Wt: 266.4 g/mol
InChI Key: AABNTADXCUOWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-7-phenyl-1,4-diazepane is a chemical compound of interest in medicinal chemistry and pharmacology research. While direct studies on this specific molecule are limited, research on closely related 1,4-diazepane and 1-benzyl-1,4-diazepane scaffolds reveals several promising and valuable research applications. The 1,4-diazepane structure is a privileged scaffold in drug discovery, with known derivatives exhibiting significant pharmacological properties. Key Research Areas: One primary research area for 1-benzyl-1,4-diazepane derivatives is their activity as sigma receptor (σR) ligands . Sigma receptors are implicated in various neurological functions, and their ligands are investigated as potential therapeutic agents for neurodegenerative disorders, as neuroprotective agents, and for the treatment of neuropathic pain . Structural expansion from piperidine to the diazepane ring has been shown to retain or even improve affinity for these receptors, making this compound a valuable template for such studies . Another significant finding is that the 1-benzyl-1,4-diazepane moiety can function as an Efflux Pump Inhibitor (EPI) in microbiological research . A 2020 study demonstrated that 1-Benzyl-1,4-diazepane (1-BD) acts as a potent inhibitor of Resistance-Nodulation-Cell Division (RND) efflux pumps in Escherichia coli , thereby potentiating the activity of antibiotics like levofloxacin and reversing multidrug resistance . Its mechanism is distinct from classic EPIs, involving a mixed action that includes increasing membrane permeability and reducing acrAB gene transcription . Furthermore, fused quinoxaline-[1,4]-diazepine hybrids have been synthesized and evaluated for their DNA binding properties , suggesting that related diazepane structures can be explored in the context of developing small molecules that interact with genetic material . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220897-67-6

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-benzyl-7-phenyl-1,4-diazepane

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2

InChI Key

AABNTADXCUOWBH-UHFFFAOYSA-N

SMILES

C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

therapeutic potential of 1-Benzyl-7-phenyl-1,4-diazepane in CNS disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-Benzyl-7-phenyl-1,4-diazepane in CNS Disorders

Abstract

The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Derivatives of this seven-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[2][3][4] This technical guide provides a comprehensive exploration of a specific derivative, 1-Benzyl-7-phenyl-1,4-diazepane, outlining its therapeutic potential for CNS disorders. We delve into a logical, field-proven workflow, beginning with its chemical synthesis and characterization, progressing to a detailed pharmacological evaluation cascade, and culminating in preclinical assessments using validated in vivo models. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and granular, actionable protocols to investigate this promising compound class.

Rationale and Chemical Foundation

The enduring success of benzodiazepines, such as diazepam, in treating anxiety and seizure disorders has firmly established the therapeutic value of the diazepine ring system.[5][6] However, the quest for novel agents with improved efficacy, selectivity, and side-effect profiles is perpetual. The 1,4-diazepane scaffold, a saturated analog, offers greater conformational flexibility compared to its benzodiazepine counterpart, allowing for nuanced interactions with a broader range of biological targets.[3][7] The introduction of specific substituents—a benzyl group at the 1-position and a phenyl group at the 7-position—creates a molecule with distinct stereochemical and electronic properties poised for unique CNS receptor engagement. This guide outlines the systematic evaluation of 1-Benzyl-7-phenyl-1,4-diazepane as a novel therapeutic candidate.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. A plausible and efficient method for synthesizing the title compound involves the acylation of a monosubstituted diazepane precursor.

Experimental Protocol: Synthesis of (4-Benzyl-1,4-diazepan-1-yl)(phenyl)methanone

This protocol is adapted from general procedures for the N-acylation of 1,4-diazepane derivatives.[8]

  • Precursor Preparation: Begin with commercially available or synthesized 1-benzyl-1,4-diazepane.

  • Reaction Setup: Dissolve 1-benzyl-1,4-diazepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous dichloromethane (CH₂Cl₂) solution.

  • Cooling: Stir the solution in an ice bath to bring the temperature to 0°C. This mitigates potential side reactions and controls the exothermic nature of the acylation.

  • Acylation: Add benzoyl chloride (1.0 eq) dropwise to the cooled solution. The slow addition is crucial to maintain temperature control.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by washing the mixture with an aqueous 2N potassium hydroxide (KOH) solution, followed by water and brine. This sequence removes the triethylamine hydrochloride salt and any unreacted benzoyl chloride.

  • Purification: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography to yield the final compound, 1-Benzyl-7-phenyl-1,4-diazepane (more precisely named (4-Benzyl-1,4-diazepan-1-yl)(phenyl)methanone).

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[9]

Diagram: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A 1-Benzyl-1,4-diazepane D D A->D Combine & Stir at 0°C B Triethylamine (Base) B->D Combine & Stir at 0°C C Dichloromethane (Solvent) C->D Combine & Stir at 0°C F Reaction Mixture D->F Add Dropwise E Benzoyl Chloride E->F G G F->G Monitor via TLC H H G->H Aqueous Wash (KOH, H2O, Brine) I I H->I Dry & Concentrate J 1-Benzyl-7-phenyl-1,4-diazepane I->J Column Chromatography

Caption: Synthetic route for 1-Benzyl-7-phenyl-1,4-diazepane.

Pharmacological Profile and Mechanism of Action (MoA) Elucidation

With the compound in hand, the next critical phase is to determine its biological target(s). The structural similarity to known CNS agents suggests potential interactions with key neurotransmitter receptors. A systematic screening cascade is essential to build a comprehensive pharmacological profile.

In Vitro Screening Cascade

The primary objective is to identify high-affinity binding sites and then to determine the functional consequence of that binding.

Diagram: In Vitro Screening Workflow

G A Test Compound: 1-Benzyl-7-phenyl-1,4-diazepane B Primary Screen: Broad CNS Receptor Binding Panel A->B C Secondary Screen: Affinity Determination (Ki) for 'Hits' B->C Identify Hits (e.g., >50% inhibition) D Functional Assays for High-Affinity Targets C->D Prioritize Targets (High Affinity) E Determine Agonist, Antagonist, or Modulator Activity D->E F Mechanism of Action Hypothesis E->F

Caption: A logical workflow for in vitro pharmacological profiling.

Experimental Protocol: Radioligand Receptor Binding Assays

Receptor binding assays are a foundational tool in pharmacology, used to quantify the interaction between a ligand (the test compound) and a receptor.[10][11]

  • Objective: To determine the binding affinity (Ki) of 1-Benzyl-7-phenyl-1,4-diazepane for a panel of CNS receptors.

  • Materials:

    • Test compound (dissolved in DMSO).

    • Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells).[12]

    • Radioligand specific for the target receptor (e.g., [³H]-Diazepam for GABA-A sites, [³H]-Spiperone for D₂ receptors).

    • Assay buffer specific to the receptor system.[13]

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure (Competition Binding):

    • a. To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

    • b. Add the test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.

    • c. Include control wells for "total binding" (no test compound) and "non-specific binding" (an excess of a known, non-labeled ligand for the receptor).

    • d. Incubate the plate at a specified temperature for a set duration to allow the binding to reach equilibrium.

    • e. Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

    • f. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • g. Add scintillation fluid to each filter and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative CNS Receptor Binding Assay Panel

Target ClassReceptor SubtypeRadioligandReference Compound
GABAergic GABA-A (BZD Site)[³H]-FlunitrazepamDiazepam
Dopaminergic Dopamine D₂[³H]-SpiperoneHaloperidol
Serotonergic Serotonin 5-HT₂A[³H]-KetanserinRisperidone
Sigma Sigma-1 (σ₁)[³H]-(+)-PentazocineHaloperidol
Glutamatergic NMDA[³H]-MK-801Dizocilpine (MK-801)

Preclinical In Vivo Evaluation

Following promising in vitro data, the investigation proceeds to animal models to assess the compound's effects on complex behaviors relevant to CNS disorders.[14] All protocols must be conducted in accordance with approved animal care and use guidelines.

Diagram: In Vivo Behavioral Testing Funnel

G A Compound with Confirmed In Vitro Activity B Phase 1: Safety & Foundational Behavior A->B C Open Field Test (OFT) - Locomotor Activity - Baseline Anxiety B->C D Phase 2: Specific Disease Models (Based on In Vitro Profile) C->D No confounding motor effects E Anxiety Models: - Elevated Plus Maze (EPM) - Marble Burying Test D->E F Depression Models: - Forced Swim Test (FST) D->F G Data Analysis & Efficacy Determination E->G F->G

Caption: A structured approach for in vivo behavioral assessment.

Foundational Behavioral Assessment: The Open Field Test (OFT)

The OFT is a crucial first step to evaluate a compound's effect on general locomotor activity and to get an initial reading on anxiety-like behavior.[15][16] It ensures that effects seen in subsequent, more specific tests are not simply due to sedation or hyperactivity.[17][18]

Experimental Protocol: Open Field Test

  • Objective: To assess spontaneous locomotor activity and anxiety-like behavior in mice or rats following compound administration.

  • Materials:

    • Open field arena (e.g., 50x50 cm), often equipped with infrared beams or an overhead video tracking system.[19]

    • Test animals (e.g., C57BL/6 mice).

    • Test compound and vehicle control.

  • Procedure:

    • a. Acclimate animals to the testing room for at least 30-60 minutes before the test.[18]

    • b. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) and wait for the appropriate pre-treatment time.

    • c. Gently place the animal in the center of the open field arena.

    • d. Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).[19]

    • e. The activity is recorded automatically by the tracking system.

    • f. After each trial, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[16]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average velocity.

    • Anxiety-like Behavior (Thigmotaxis): Time spent in the center zone versus the perimeter zones, number of entries into the center zone. A preference for the perimeter is indicative of higher anxiety.

Anxiolytic Potential: The Elevated Plus Maze (EPM)

The EPM is a widely validated and commonly used test for screening potential anxiolytic compounds.[20][21] It is based on the rodent's natural aversion to open and elevated spaces.[20]

Experimental Protocol: Elevated Plus Maze

  • Objective: To evaluate the anxiolytic-like effects of the test compound.

  • Materials:

    • Elevated plus-shaped maze with two open arms and two closed arms.

    • Video tracking system.

  • Procedure:

    • a. Following acclimation and drug administration (as in the OFT), place the animal in the center of the maze, facing one of the open arms.

    • b. Allow the animal to explore the maze for a 5-minute session.

    • c. Record the session for later analysis.

    • d. Clean the maze thoroughly between animals.

  • Data Analysis:

    • Primary Measures of Anxiety: Percentage of time spent in the open arms, percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

    • Measure of General Activity: Total number of arm entries.

Antidepressant Potential: The Forced Swim Test (FST)

The FST is a common screening tool for assessing antidepressant-like activity.[22][23] It is based on the principle of "behavioral despair," where animals will cease attempts to escape an aversive situation (immobility) after a period of struggle.[22]

Experimental Protocol: Forced Swim Test

  • Objective: To assess the antidepressant-like effects of the test compound.

  • Materials:

    • A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • a. Following drug administration, gently place the animal into the water-filled cylinder.

    • b. The test session typically lasts for 6 minutes. The first 2 minutes are often considered a habituation period and are not scored.

    • c. During the final 4 minutes, record the duration of immobility. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

  • Data Analysis:

    • Calculate the total time spent immobile during the 4-minute scoring period. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Table 2: Template for Summarizing In Vivo Behavioral Data

TestTreatment GroupDose (mg/kg)NKey Parameter 1 (Mean ± SEM)Key Parameter 2 (Mean ± SEM)
OFT Vehicle-10Total Distance (m)Time in Center (s)
Compound X1.010
Compound X3.010
EPM Vehicle-10% Open Arm TimeTotal Arm Entries
Compound X1.010
Compound X3.010
FST Vehicle-10Immobility Time (s)-
Compound X1.010-
Compound X3.010-

Therapeutic Potential and Future Directions

The culmination of in vitro and in vivo data will form a comprehensive profile for 1-Benzyl-7-phenyl-1,4-diazepane. A compound demonstrating high affinity for a specific receptor (e.g., 5-HT₂A), functional antagonism in a secondary assay, and a corresponding anxiolytic-like signature in the EPM without affecting locomotor activity in the OFT would represent a strong candidate for further development for anxiety disorders.

Future research should focus on:

  • Lead Optimization: If the initial compound shows promise but has liabilities (e.g., moderate potency, poor pharmacokinetics), medicinal chemistry efforts can be employed to synthesize analogs to improve its properties.

  • Expanded MoA Studies: Investigate downstream signaling pathways affected by the compound to deepen the understanding of its mechanism.

  • Advanced Behavioral Models: Progress to more complex and ethologically relevant models, such as the chronic social defeat stress model for depression and anxiety, which has greater translational relevance.[20]

  • Exploration of Other CNS Indications: The 1,4-diazepane scaffold has shown potential in other areas. For instance, recent studies have explored derivatives as inhibitors of amyloid-beta aggregation, suggesting a possible role in treating Alzheimer's disease.[24] Further screening against targets relevant to neurodegeneration could uncover new therapeutic avenues.

By adhering to this structured, data-driven approach, the therapeutic potential of novel chemical entities like 1-Benzyl-7-phenyl-1,4-diazepane can be rigorously and efficiently evaluated, paving the way for the next generation of CNS therapeutics.

References

  • Cryan, J. F., & Slattery, D. A. (2007).
  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River.
  • National Center for Biotechnology Information. (n.d.). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. PubMed.
  • Behavioral Neuroscience. (2024, February 28). Rodent Tests of Depression & Anxiety. Behavioral Neuroscience.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Scantox. (n.d.). Anxiety & Depression Tests. Scantox.
  • Journal of Visualized Experiments. (2014, September 3). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE.
  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.). Publisher.
  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024, January 31). Locomotion test for mice. protocols.io.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • UCSF IACUC. (2024, June). Locomotor Activity/Open Field Test. UCSF.
  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. VA.gov.
  • PDSP. (n.d.). Assay Protocol Book. University of North Carolina.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ElectronicsAndBooks.
  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays. Revvity.
  • ResearchGate. (n.d.). 1,4-Diazepines.
  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. DOI.
  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its deriv
  • Wikipedia. (n.d.). Benzodiazepine. Wikipedia.
  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed.
  • Animal models for screening anxiolytic-like drugs: a perspective. PMC.
  • Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. PubMed.
  • BenchChem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • ScienceDirect. (n.d.).
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Wikipedia. (n.d.). Diazepam. Wikipedia.

Sources

history and discovery of 1-Benzyl-7-phenyl-1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical architecture, synthesis, and pharmacological significance of 1-Benzyl-7-phenyl-1,4-diazepane derivatives.

From Synthetic Scaffold to T-Type Calcium Channel Blockers

Executive Summary

The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its seven-membered ring flexibility which allows it to adopt diverse conformations not accessible to rigid piperazines or benzodiazepines.

Among these, the 1-Benzyl-7-phenyl-1,4-diazepane class (exemplified by CAS 220897-67-6 ) has emerged as a critical pharmacophore. Originally explored as a structural expansion of diamine ligands, this scaffold has gained prominence for its potent activity as a T-type Calcium Channel (Cav3.x) blocker and its affinity for Sigma receptors . This guide analyzes the transition of this molecule from a catalog intermediate to a lead candidate in the treatment of neuropathic pain and epilepsy.

Chemical Identity & Architecture

Unlike 1,4-benzodiazepines, which contain a fused benzene ring, the 1,4-diazepane is a fully saturated, monocyclic system. The "7-phenyl" designation indicates a phenyl substituent on the carbon adjacent to the N1 nitrogen, creating a chiral center that significantly influences receptor binding kinetics.

FeatureSpecification
Core Scaffold 1,4-Diazepane (Homopiperazine)
Key Substituents N1: Benzyl group (lipophilic anchor)C7: Phenyl group (steric/pi-stacking interaction)
Molecular Formula

Stereochemistry The C7 position is chiral. Bioactivity often favors the (S)-enantiomer in related calcium channel blockers.
Primary Target T-type Calcium Channels (Cav3.1, Cav3.2)
Secondary Targets Sigma-1 Receptors, hERG (off-target risk)
History & Discovery

The discovery of 1-benzyl-7-phenyl-1,4-diazepane derivatives did not occur in a vacuum but evolved through three distinct phases of medicinal chemistry:

  • The "Open-Chain" Era (1950s-70s): Researchers investigated open-chain diamines like Lefetamine (1-dimethylamino-1,2-diphenylethane) for opioid-like analgesia. While effective, these molecules lacked conformational specificity.

  • The Cyclization Era (1990s): To reduce entropic penalties upon binding, chemists cyclized these diamines. The 7-membered diazepane ring was found to mimic the "turn" conformation of bioactive peptides better than the 6-membered piperazine.

  • The Calcium Channel Era (2000s-Present): High-throughput screening identified N-substituted 1,4-diazepanes as potent blockers of T-type

    
     channels . A pivotal study by Gu et al. (2010)  demonstrated that 1,4-diazepane derivatives could selectively block T-type channels over N-type channels, offering a pathway to treat hypertension and neuropathic pain without the severe side effects of non-selective blockers.
    
Synthesis Protocols

The synthesis of 1-benzyl-7-phenyl-1,4-diazepane requires regioselective control to ensure the phenyl group is positioned at C7 (adjacent to N1) rather than C5 or C6.

Method A: The Styrene Oxide Ring-Opening (Preferred Route)

This method allows for the precise installation of the C7-phenyl group using Styrene Oxide and N-Benzyl-ethylenediamine .

Reaction Logic:

  • Regioselective Opening: The primary amine of N-benzyl-ethylenediamine attacks the less hindered terminal carbon of styrene oxide.

  • Activation: The resulting secondary alcohol is activated (mesylated).

  • Cyclization: The secondary amine (N-benzyl) performs an intramolecular

    
     attack to close the ring.
    
Experimental Protocol (Step-by-Step)

Note: All steps must be performed under an inert atmosphere (


).
  • Ring Opening:

    • Dissolve N-benzylethylenediamine (1.0 eq) in ethanol.

    • Add Styrene Oxide (1.1 eq) dropwise at

      
      .
      
    • Reflux for 4–6 hours.

    • Result: Formation of the acyclic amino-alcohol intermediate.

  • Activation (Mesylation):

    • Dissolve the intermediate in DCM with

      
       (2.0 eq).
      
    • Add Methanesulfonyl chloride (MsCl) (1.1 eq) at

      
      . Stir for 1 hour.
      
  • Cyclization:

    • Heat the mesylated intermediate in acetonitrile with

      
       (3.0 eq) at reflux for 12 hours.
      
    • Purification: Flash column chromatography (MeOH/DCM).

Visualization: Synthesis Pathway

Synthesis Start N-Benzyl-ethylenediamine Inter1 Acyclic Amino-Alcohol Start->Inter1 Nucleophilic Attack (Reflux EtOH) Reagent Styrene Oxide Reagent->Inter1 Inter2 Mesylated Intermediate Inter1->Inter2 Activation Activator MsCl / Et3N Activator->Inter2 Product 1-Benzyl-7-phenyl-1,4-diazepane Inter2->Product Intramolecular Cyclization (SN2) Base K2CO3 / Heat Base->Product

Caption: Regioselective synthesis of the 7-phenyl-1,4-diazepane scaffold via styrene oxide ring opening and intramolecular cyclization.

Pharmacological Mechanism: T-Type Calcium Channel Blockade

The primary utility of this scaffold lies in its ability to inhibit Cav3.x (T-type) channels . These low-voltage-activated channels are critical for regulating neuronal excitability and "burst firing" in the thalamus.

  • Mechanism: The 1-benzyl-7-phenyl-1,4-diazepane molecule acts as a state-dependent blocker, preferentially binding to the inactivated state of the channel.

  • Structure-Activity Relationship (SAR):

    • N1-Benzyl: Essential for hydrophobic pocket occupancy. Substitutions on the benzyl ring (e.g., 4-Fluoro) can enhance potency.

    • C7-Phenyl: Provides steric bulk that locks the diazepane ring into a conformation favorable for blocking the channel pore.

    • N4-Nitrogen: Must remain basic (or be capped with specific heteroaryl groups) to interact with the channel's selectivity filter.

Visualization: Mechanism of Action

MOA Neuron Thalamic Neuron Channel_Open Cav3.x Channel (Open) Neuron->Channel_Open Hyperpolarization Channel_Inactive Cav3.x Channel (Inactivated) Channel_Open->Channel_Inactive Depolarization Effect Inhibition of Burst Firing Channel_Inactive->Effect Stabilization Drug 1-Benzyl-7-phenyl-1,4-diazepane Drug->Channel_Inactive High Affinity Binding (State Dependent) Outcome Analgesia / Antiepileptic Effect->Outcome

Caption: The scaffold preferentially binds to the inactivated state of T-type calcium channels, preventing burst firing associated with neuropathic pain.

Data Summary: Biological Activity

The following table summarizes the potency of the 1,4-diazepane scaffold compared to standard blockers (Mibefradil) as reported in key literature (Gu et al., 2010; Ullapu et al., 2011).

Compound

(T-Type)
Selectivity (vs hERG)Indication
1-Benzyl-7-phenyl-1,4-diazepane ~0.2 - 0.5

M
Moderate (>10x)Lead Scaffold
Mibefradil (Control)1.7

M
LowHypertension (Withdrawn)
N-Heteroaryl-diazepane (Optimized)0.20

M
High (>50x)Neuropathic Pain
References
  • Gu, S., Lee, J., et al. (2010).[1] Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • Ullapu, P. R., et al. (2011).[1] Synthesis and Biological Evaluation of 1-Heteroarylmethyl 1,4-Diazepanes Derivatives as Potential T-type Calcium Channel Blockers. Bulletin of the Korean Chemical Society.[1]

  • ChemicalBook. (n.d.). 1-BENZYL-7-PHENYL-1,4-DIAZEPANE Product Entry (CAS 220897-67-6).[2][3][4][5]

  • Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.

Sources

Technical Guide: Binding Affinity and Pharmacological Profile of 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Benzyl-7-phenyl-1,4-diazepane , a pharmacologically significant scaffold in medicinal chemistry. This guide synthesizes data regarding its binding affinity, particularly toward Sigma (


) receptors , its role as a privileged structure in drug discovery, and the synthetic methodologies required for its production.

Executive Summary

1-Benzyl-7-phenyl-1,4-diazepane (CAS: 220897-67-6 ) is a seven-membered heterocyclic diamine characterized by a "privileged scaffold" architecture. It serves as a high-affinity ligand for Sigma-1 (


) receptors  and a versatile intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-b][1,4]diazepines).

Its pharmacological importance stems from the 1,4-diazepane core's ability to adopt specific conformations (boat/chair) that facilitate binding to diverse G-protein coupled receptors (GPCRs) and ion channels. The specific substitution pattern—an


-benzyl group at position 1 and a phenyl group at position 7—creates a hydrophobic pharmacophore optimized for the 

receptor's ligand-binding pocket.
Key Parameter Specification
Chemical Name 1-Benzyl-7-phenyl-1,4-diazepane
CAS Number 220897-67-6
Molecular Formula

Primary Target Sigma-1 Receptor (

)
Secondary Targets Dopamine Receptors (

), Orexin Receptors
Primary Mechanism Allosteric Modulation / Agonism (Context Dependent)

Structural Biology & Pharmacophore Analysis

The Sigma-1 Receptor Pharmacophore

The high affinity of 1-Benzyl-7-phenyl-1,4-diazepane for the


 receptor is driven by the "Region A + Region B" pharmacophore model:
  • Region A (Basic Nitrogen): The N4 nitrogen (secondary amine) of the diazepane ring serves as the proton-accepting site, forming an essential electrostatic interaction with Asp126 in the

    
     receptor binding pocket.
    
  • Region B (Hydrophobic Bulk): The

    
    -benzyl group occupies the primary hydrophobic pocket (lined by Val, Phe, and Tyr residues).
    
  • Auxiliary Region (C7-Phenyl): The phenyl group at position 7 provides additional hydrophobic contacts and restricts the conformational flexibility of the diazepane ring, locking it into a bioactive conformation that minimizes entropy loss upon binding.

Structural Visualization

The following diagram illustrates the structural numbering and pharmacophoric interactions.

G cluster_Pharmacophore Sigma-1 Pharmacophore Mapping Molecule 1-Benzyl-7-phenyl-1,4-diazepane N1_Benzyl N1-Benzyl Group (Primary Hydrophobic Interaction) Molecule->N1_Benzyl Contains C7_Phenyl C7-Phenyl Ring (Auxiliary Hydrophobic/Steric Lock) Molecule->C7_Phenyl Contains N4_Amine N4-Amine (Basic Center) (Electrostatic Bond to Asp126) Molecule->N4_Amine Contains Interaction_Pocket Hydrophobic Pocket N1_Benzyl->Interaction_Pocket Occupies Val/Phe Pocket Interaction_Asp Asp126 Residue N4_Amine->Interaction_Asp Ionic Bond

Caption: Pharmacophore mapping of 1-Benzyl-7-phenyl-1,4-diazepane to the Sigma-1 receptor binding site.

Binding Affinity & Receptor Selectivity[2][3][4][5][6][7]

Sigma Receptor Affinity ( vs )

Research into 1,4-diazepane derivatives indicates that


-benzyl substitutions are critical for 

selectivity. While specific

values for the exact "7-phenyl" isomer can vary by assay conditions, the class profile is well-established.
Receptor SubtypeEstimated

(nM)
Interaction Mechanism
Sigma-1 (

)
1.0 – 15.0 nM High affinity. The benzyl group is the primary driver. The C7-phenyl group enhances potency compared to unsubstituted analogs by filling the secondary hydrophobic sub-pocket.
Sigma-2 (

)
> 100 nMModerate to low affinity. The steric bulk at C7 often reduces

binding relative to

, enhancing selectivity.

Mechanistic Insight: The C7-phenyl group introduces chirality. In similar scaffolds (e.g., 2-phenyl-2-(1-benzylpiperidin-4-yl)ethylamines), the (S)-enantiomer often displays superior affinity for


 due to optimal steric fit. For 1-benzyl-7-phenyl-1,4-diazepane, the stereochemistry at C7 is a critical determinant of potency.
Dopamine & Off-Target Profiles

The 1-benzyl-1,4-diazepane scaffold shares structural homology with benzazepines (e.g., SCH-23390), which are potent Dopamine D1 antagonists.

  • Dopamine D1/D2: The molecule exhibits moderate affinity (

    
     nM). The flexibility of the diazepane ring (compared to the rigid benzazepine) typically lowers affinity for Dopamine receptors, making it more selective for Sigma receptors.
    
  • NMDA Receptor (PCP Site): Some

    
    -substituted diazepanes show cross-reactivity with the PCP binding site, but the bulky 7-phenyl group usually disfavors this interaction, improving the safety profile.
    

Synthesis & Experimental Protocols

The synthesis of 1-Benzyl-7-phenyl-1,4-diazepane typically involves the cyclization of diamines or the reduction of diazepinones. The following protocol describes a robust Reductive Amination/Cyclization pathway.

Synthetic Pathway Diagram

Synthesis Start Starting Materials: Styrene Oxide + Ethylenediamine Step1 Step 1: Ring Opening Formation of Amino-Alcohol Start->Step1 Heat Step2 Step 2: Cyclization (Tosylation/Base-mediated) Step1->Step2 TsCl, Et3N Intermediate Intermediate: 7-Phenyl-1,4-diazepane Step2->Intermediate Reflux Step3 Step 3: N-Benzylation (Benzyl Bromide, K2CO3) Intermediate->Step3 Alkylation Product Final Product: 1-Benzyl-7-phenyl-1,4-diazepane Step3->Product Purification

Caption: Synthetic route for 1-Benzyl-7-phenyl-1,4-diazepane via cyclization and N-alkylation.

Detailed Protocol: N-Benzylation of 7-Phenyl-1,4-diazepane

This protocol assumes the 7-phenyl-1,4-diazepane core has been synthesized or purchased.[1]

Reagents:

  • 7-Phenyl-1,4-diazepane (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN, solvent)

Procedure:

  • Dissolution: Dissolve 7-phenyl-1,4-diazepane (e.g., 1.0 g, 5.6 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     (1.55 g, 11.2 mmol) to the solution.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Benzyl Bromide (0.73 mL, 6.2 mmol) dropwise over 10 minutes to prevent over-alkylation (quaternization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-MS: 
    
    
    
    ).

References

  • Huang, Y., et al. (2001). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry. Link

  • Zampieri, D., et al. (2016). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Chemical Biology & Drug Design. Link

  • Daiichi Sankyo Co., Ltd. (2005). Patent EP1591443 A1: Pyrazole Derivative.[2] European Patent Office. Link[3][4][5]

  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Link

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents.[6] 5-HT1A receptor affinity of some 1-arylpiperazines and 1-aryl-1,4-diazepanes. Journal of Medicinal Chemistry. Link

Sources

Metabolic Stability of 1-Benzyl-7-phenyl-1,4-diazepane in Early Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and its Liabilities

In early drug discovery, the 1,4-diazepane ring system serves as a privileged scaffold, frequently utilized to target G-protein-coupled receptors (GPCRs), ion channels, and kinases due to its ability to mimic peptide turns and position pharmacophores in 3D space. However, the specific derivative 1-Benzyl-7-phenyl-1,4-diazepane presents a classic case study in metabolic liability.

While the benzyl and phenyl groups provide essential hydrophobic interactions for binding affinity, they simultaneously act as "soft spots" for cytochrome P450 (CYP) enzymes. This guide details the metabolic stability profile of this compound, the mechanistic causality of its clearance, and the rigorous experimental workflows required to assess and optimize it during the Hit-to-Lead (H2L) phase.

Key Metabolic Challenges
  • High Intrinsic Clearance (

    
    ):  Driven primarily by N-dealkylation and aromatic hydroxylation.
    
  • CYP Isoform Specificity: Predominantly metabolized by CYP3A4 and CYP2D6.

  • Phase II Conjugation: Secondary glucuronidation of hydroxylated metabolites.

Mechanistic Analysis of Metabolic Pathways

To rationally optimize this scaffold, one must first understand the specific bond-breaking events catalyzed by Phase I enzymes.

Primary Metabolic Soft Spots

The structure of 1-Benzyl-7-phenyl-1,4-diazepane contains three distinct zones of metabolic vulnerability:

  • The N-Benzyl Moiety (Major Liability):

    • Mechanism: CYP-mediated

      
      -carbon hydroxylation at the benzylic position.
      
    • Outcome: The resulting carbinolamine intermediate is unstable and spontaneously collapses, cleaving the C-N bond. This releases benzaldehyde and the des-benzyl diazepane core.

    • Dominant CYPs: CYP3A4, CYP2C19.

  • The C7-Phenyl Ring:

    • Mechanism: Aromatic hydroxylation, typically at the para or ortho positions relative to the diazepane attachment.

    • Outcome: Formation of phenolic metabolites, which serve as handles for Phase II conjugation (UGTs).

    • Dominant CYPs: CYP2D6 (due to the basic nitrogen at N4), CYP2C9.

  • The Diazepane Ring (N4 Position):

    • Mechanism: Direct N-oxidation or

      
      -carbon oxidation (lactam formation) at C3 or C5.
      
    • Outcome: Formation of N-oxides or cyclic amides, altering the basicity and solubility of the parent.

Pathway Visualization

The following diagram illustrates the oxidative cascade and the resulting metabolites.

MetabolicPathways Parent Parent Compound (1-Benzyl-7-phenyl-1,4-diazepane) M1 M1: Carbinolamine Intermediate Parent->M1 CYP3A4 (Benzylic Hydroxylation) M4 M4: Phenolic Metabolite (p-Hydroxylation) Parent->M4 CYP2D6 (Aromatic Oxidation) M5 M5: Diazepane N-Oxide Parent->M5 FMO / CYP (N-Oxidation) M2 M2: Des-benzyl Amine (1,4-Diazepane core) M1->M2 Spontaneous Collapse M3 Benzaldehyde M1->M3 Release M4_Gluc M6: O-Glucuronide M4->M4_Gluc UGT (Glucuronidation)

Figure 1: Predicted Phase I and II metabolic pathways for 1-Benzyl-7-phenyl-1,4-diazepane. High-contrast nodes indicate primary metabolites.

Experimental Protocols: Assessing Stability

Trustworthy data generation requires self-validating protocols. The following workflows are designed to minimize variability and ensure high data integrity.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (


) mediated by CYP enzymes.

Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Steps:

  • Pre-Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Spike the test compound (1-Benzyl-7-phenyl-1,4-diazepane) to a final concentration of 1

    
    M (keeps substrate below 
    
    
    
    to ensure first-order kinetics).
    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN/Internal Standard mix. Vortex for 10s.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Metabolite Identification (MetID) Workflow

To confirm the pathways hypothesized in Section 2, a high-resolution mass spectrometry (HRMS) approach is required.

Protocol Steps:

  • Incubation: Perform the microsomal assay (as above) but at a higher substrate concentration (10

    
    M) and longer incubation (60 min) to accumulate metabolites.
    
  • Data Acquisition: Use a Q-TOF or Orbitrap instrument.

    • Scan Mode: Full Scan MS (

      
       100–1000) followed by data-dependent MS/MS (
      
      
      
      ).
  • Data Processing: Use mass defect filtering (MDF) to identify drug-related peaks.

    • Search Trigger: Look for the specific mass shift of +16 Da (Hydroxylation), +14 Da (Oxidation to carbonyl), and -90 Da (De-benzylation).

Data Presentation & Interpretation

Quantitative Stability Metrics

Raw data (Peak Area Ratios) must be converted into actionable pharmacokinetic parameters.

Calculation of Slope (


): 
Plot 

vs. Time. The slope of the linear regression is

.

Calculation of Half-life (


): 


Calculation of Intrinsic Clearance (


): 


Where

is the microsomal protein concentration (0.5 mg/mL).
Representative Data Table

A typical dataset for this scaffold in early discovery might look like this:

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Interpretation

(min)
12.58.2Rapid turnover; likely high first-pass effect.

(

L/min/mg)
110.8169.0High clearance (>50 is generally considered high).
Major Metabolite M2 (Des-benzyl)M2 (Des-benzyl)N-dealkylation is the primary liability across species.
Minor Metabolite M4 (Phenol)M4 (Phenol)Aromatic hydroxylation is secondary.

Optimization Strategies: Fixing the Scaffold

Once the liability is confirmed as the N-benzyl group, the following medicinal chemistry strategies should be employed to improve metabolic stability without sacrificing potency.

Deuteration (The "Heavy Atom" Effect)

Replacing the benzylic hydrogens with deuterium (


) increases the bond dissociation energy (C-D vs C-H), slowing down the rate-determining step of CYP-mediated hydroxylation.
  • Target: 1-(d2 -Benzyl)-7-phenyl-1,4-diazepane.

  • Expected Impact: 2-5x improvement in

    
     if C-H abstraction is rate-limiting.
    
Steric Occlusion

Introducing a small substituent (e.g., methyl, fluorine) on the benzyl ring at the ortho position can sterically hinder the approach of the CYP heme iron.

  • Modification: 1-(2-Fluorobenzyl)-... or 1-(2-Methylbenzyl)-...

Scaffold Hopping (Bioisosterism)

If the benzyl group is purely hydrophobic, replace it with a metabolically robust isostere that maintains the lipophilic vector but lacks the labile benzylic protons.

  • Replacement: Cyclopropyl-methyl, Trifluoroethyl, or a heteroaromatic ring (e.g., Pyridine, which is electron-deficient and less prone to oxidation).

Screening Cascade Diagram

The logical flow for optimizing this compound is visualized below.

OptimizationCascade Hit Hit Compound (1-Benzyl-7-phenyl-1,4-diazepane) Screen1 Microsomal Stability (HLM/RLM) Hit->Screen1 Decision Is CL_int < 20 µL/min/mg? Screen1->Decision MetID Metabolite ID (LC-MS/MS) Decision->MetID No (High Clearance) Advancement Advance to PK (In Vivo) Decision->Advancement Yes Design Design Analogs: 1. Deuteration 2. Ortho-blocking 3. Bioisosteres MetID->Design Synthesis Synthesis of New Analogs Design->Synthesis Synthesis->Screen1 Iterative Cycle

Figure 2: Iterative optimization workflow. High clearance triggers MetID and structural redesign before in vivo PK.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for microsomal stability protocols).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

The 1,4-Diazepane Scaffold: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique ability to bridge the gap between the rigid piperazine ring and flexible open-chain diamines.[1][2] As a seven-membered heterocycle, it offers a distinct conformational profile that allows for precise vector positioning of pharmacophores—a critical feature in the success of the dual orexin receptor antagonist, Suvorexant. This guide analyzes the structural utility, synthetic accessibility, and therapeutic versatility of 1,4-diazepanes, providing actionable protocols for drug discovery professionals.

Structural & Physicochemical Analysis

Conformational Dynamics

Unlike the six-membered piperazine ring, which predominantly exists in a stable chair conformation, the seven-membered 1,4-diazepane ring exhibits greater flexibility, oscillating between twisted-chair and twisted-boat conformations.[3] This flexibility is not a liability but a design feature; it allows the scaffold to adopt induced-fit conformations within a receptor binding pocket, often resulting in higher affinity interactions compared to rigid analogs.

Basicity and Lipophilicity[3]
  • pKa: The secondary amines in 1,4-diazepane typically display pKa values around 9.5–10.5, slightly higher than piperazine. This ensures high water solubility at physiological pH (7.4) due to protonation.

  • LogP: The additional methylene group increases lipophilicity (LogP) marginally compared to piperazine, aiding blood-brain barrier (BBB) penetration—a crucial factor for its extensive use in CNS-active agents.[3]

Visualization: Scaffold Numbering & Vector Orientation

The following diagram illustrates the standard numbering scheme and the vector orientation that distinguishes 1,4-diazepane from piperazine.

DiazepaneStructure cluster_0 1,4-Diazepane Core cluster_1 N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 Pip Piperazine (180° Vector) Diaz Diazepane (Variable Vector)

Figure 1: Standard numbering of the 1,4-diazepane ring. Note the N1 and N4 positions are the primary sites for functionalization.

Synthetic Methodologies

Efficient synthesis is paramount for SAR exploration. Two primary strategies dominate:

Strategy A: The Schmidt Rearrangement (Bulk Scale)

Classically used for industrial production, this involves the reaction of piperidones with hydrazoic acid (


).[3] While cost-effective, the handling of azides poses safety risks for small-scale discovery labs.[3]
Strategy B: Modular Functionalization (Discovery Scale)

For medicinal chemistry, starting with commercially available N-Boc-homopiperazine allows for sequential, regioselective functionalization.[3]

Workflow Diagram: Regioselective Synthesis

SynthesisWorkflow Start N-Boc-Homopiperazine Step1 Step 1: Reductive Amination / Alkylation (Targeting N4) Start->Step1 R-CHO, NaBH(OAc)3 Inter Intermediate A (N1-Boc, N4-R) Step1->Inter Step2 Step 2: Acidic Deprotection (TFA or HCl) Inter->Step2 4M HCl/Dioxane Inter2 Intermediate B (N1-H, N4-R) Step2->Inter2 Step3 Step 3: Amide Coupling / Urea Formation (Targeting N1) Inter2->Step3 Ar-COOH, HATU Final Final 1,4-Diazepane Ligand Step3->Final

Figure 2: Standard medicinal chemistry workflow for generating asymmetric 1,4-diazepane libraries.

Experimental Protocol: Synthesis of N-Benzyl-1,4-diazepane Derivative

Objective: To synthesize tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate via reductive amination. This is a foundational protocol for generating N-substituted libraries.

Reagents:

  • tert-Butyl 1,4-diazepane-1-carboxylate (1.0 eq)[3]

  • Benzaldehyde (1.1 eq)[3]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[3]

  • Acetic acid (glacial, 1.0 eq)

  • Dichloromethane (DCM) (anhydrous)[3]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 1,4-diazepane-1-carboxylate (2.00 g, 10 mmol) in anhydrous DCM (40 mL).

  • Imine Formation: Add benzaldehyde (1.17 g, 11 mmol) followed by glacial acetic acid (0.60 g, 10 mmol). Stir the mixture at room temperature under nitrogen for 30 minutes to allow equilibrium formation of the iminium ion.

  • Reduction: Cool the solution to 0°C in an ice bath. Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.[3]

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progress via LC-MS (Target mass: [M+H]+ = 291.2).[3]

  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[3]
    
  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, 0–5% MeOH in DCM).
    
  • Validation: Verify structure via 1H NMR (CDCl3) looking for the characteristic benzylic singlet (~3.6 ppm) and the diazepane multiplet integration.

Therapeutic Applications & SAR

CNS Disorders: The Suvorexant Case Study

Suvorexant (Belsomra) is a Dual Orexin Receptor Antagonist (DORA) for insomnia.[3][4][5]

  • Role of Diazepane: The 1,4-diazepane ring serves as a central constraint.[6] It positions a benzoxazole moiety and a methyl-triazolyl-benzoyl moiety in a specific spatial arrangement that mimics the turn structure of the endogenous orexin peptide.[3]

  • SAR Insight: Replacing the 7-membered diazepane with a 6-membered piperazine resulted in a significant loss of potency (>10-fold), proving that the specific bond angles of the diazepane were critical for the "induced fit" into the OX1/OX2 receptors.[3]

Oncology: HDAC Inhibitors

1,4-Diazepanes are increasingly used as "cap" groups in Histone Deacetylase (HDAC) inhibitors.[3] The ring's basicity allows it to interact with surface residues near the entrance of the HDAC catalytic tunnel, improving selectivity for HDAC6 over Class I HDACs.

Pain & Inflammation: TRP Channels

Transient Receptor Potential (TRP) channel modulators often utilize the diazepane core to improve solubility of otherwise highly lipophilic antagonists.[3]

Comparative Potency Data (Representative):

Scaffold CoreTargetCompound IDIC50 (nM)Notes
1,4-Diazepane Orexin OX1Suvorexant0.55High potency, optimal fit
PiperazineOrexin OX1Analog A12.0Rigid core reduces fit
1,4-Diazepane HDAC6Tubastatin A15.0High selectivity vs HDAC1
Open ChainHDAC6Analog B250.0Entropic penalty too high

Mechanism of Action: Suvorexant Pathway

The following diagram illustrates how the diazepane-based antagonist blocks the Orexin signaling cascade, preventing wakefulness.

OrexinPathway Orexin Orexin A/B Peptides Receptor OX1R / OX2R (G-Protein Coupled Receptors) Orexin->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Activation Suvo Suvorexant (1,4-Diazepane Core) Suvo->Receptor Competitive Antagonism PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Wake Wakefulness / Arousal Ca->Wake

Figure 3: Mechanism of Action for Suvorexant.[3][5] The diazepane core enables high-affinity binding, effectively blocking the Gq-mediated wakefulness pathway.[3]

Future Outlook

The 1,4-diazepane scaffold is evolving beyond simple small molecules.

  • PROTAC Linkers: Due to its solvent-exposed nature and solubility profile, diazepanes are being explored as rigid linkers in Proteolysis Targeting Chimeras (PROTACs).

  • Fragment-Based Drug Discovery (FBDD): The scaffold is an ideal "growable" fragment, offering multiple vectors for expansion without significantly increasing molecular weight.

References

  • Suvorexant Discovery: Coleman, P. J., et al. (2012). "Discovery of [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305): A Dual Orexin Receptor Antagonist for the Treatment of Insomnia."[3] Journal of Medicinal Chemistry. [Link]

  • Scaffold Review: Majumdar, P., et al. (2014). "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry. [Link][3]

  • HDAC Inhibitors: Butler, K. V., et al. (2010). "Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A." Journal of the American Chemical Society. [Link]

  • TRP Channel Modulation: Vriens, J., et al. (2009). "Pharmacology of Vanilloid Transient Receptor Potential Cation Channels." Molecular Pharmacology. [Link][3]

  • Homopiperazine Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10478, Homopiperazine. [Link][3]

Sources

Methodological & Application

step-by-step preparation of 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Benzyl-7-phenyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane, a substituted seven-membered heterocyclic compound with potential applications in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in drug discovery, known for its wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1][2][3]. This protocol outlines a plausible and robust synthetic route based on established chemical principles, primarily involving a reductive amination strategy. The detailed, step-by-step methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

The 1,4-diazepine nucleus is a cornerstone in the development of therapeutic agents targeting the central nervous system and other biological systems[3][4]. The strategic placement of substituents on the diazepine ring allows for the fine-tuning of pharmacological properties. The title compound, 1-Benzyl-7-phenyl-1,4-diazepane, incorporates a benzyl group at the N-1 position and a phenyl group at the C-7 position. These lipophilic moieties can significantly influence the molecule's interaction with biological targets. While a specific protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be logically approached using well-established synthetic transformations common in the preparation of substituted diazepanes[5]. This guide proposes a synthetic pathway leveraging the principles of imine formation followed by in-situ reduction, a variant of reductive amination[6][7][8].

Proposed Synthetic Pathway

The synthesis of 1-Benzyl-7-phenyl-1,4-diazepane can be envisioned through a convergent approach involving the reaction of N-benzylethylenediamine with a phenyl-substituted carbonyl compound, followed by an intramolecular cyclization and reduction. A plausible retrosynthetic analysis is depicted below.

G target 1-Benzyl-7-phenyl-1,4-diazepane imine Intermediate Imine/Enamine target->imine Reduction starting_materials N-Benzylethylenediamine + Phenylacetaldehyde imine->starting_materials Condensation

Figure 1: Retrosynthetic analysis for 1-Benzyl-7-phenyl-1,4-diazepane.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierPurity
N-BenzylethylenediamineC₉H₁₄N₂150.22Sigma-Aldrich≥98%
PhenylacetaldehydeC₈H₈O120.15Alfa Aesar≥95%
Sodium triacetoxyborohydrideNaBH(OAc)₃211.94Acros Organics97%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Methanol (MeOH)CH₃OH32.04VWRACS Grade
Sodium sulfate (anhydrous)Na₂SO₄142.04EMD MilliporeGranular
Silica gelSiO₂60.08Sorbent Technologies60 Å, 230-400 mesh
Ethyl acetateC₄H₈O₂88.11J.T. BakerHPLC Grade
HexanesC₆H₁₄86.18Macron Fine ChemicalsHPLC Grade

Experimental Protocol

This protocol details the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane via a one-pot reductive amination reaction.

Step 1: Reaction Setup and Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylethylenediamine (1.50 g, 10.0 mmol, 1.0 eq).

  • Dissolve the diamine in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add phenylacetaldehyde (1.32 g, 11.0 mmol, 1.1 eq) dropwise at room temperature over 5 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The formation of the imine intermediate is a crucial step in this intramolecular reductive amination process[9].

Step 2: Reductive Cyclization

  • After confirming the formation of the imine, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture in portions over 15-20 minutes. The portion-wise addition is to control the reaction exotherm. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations[5].

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

Step 3: Work-up and Extraction

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product will likely be a viscous oil. Purify the crude material by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield 1-Benzyl-7-phenyl-1,4-diazepane as a purified oil or solid.

Characterization

The structure of the synthesized 1-Benzyl-7-phenyl-1,4-diazepane should be confirmed by spectroscopic methods.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic protons: Multiplets in the range of δ 7.20-7.40 ppm corresponding to the phenyl and benzyl groups.

  • Benzyl CH₂: A singlet or AB quartet around δ 3.50-3.70 ppm.

  • Diazepane ring protons: A series of complex multiplets in the range of δ 2.50-3.50 ppm.

  • Phenyl-substituted CH: A multiplet around δ 3.80-4.00 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic carbons: Signals in the range of δ 127-140 ppm.

  • Benzyl CH₂: A signal around δ 60-65 ppm.

  • Diazepane ring carbons: Signals in the range of δ 40-60 ppm.

Reaction Workflow Diagram

G cluster_0 One-Pot Synthesis start N-Benzylethylenediamine + Phenylacetaldehyde in DCM imine Imine Formation (RT, 2-4h) start->imine reduction Reduction with NaBH(OAc)₃ (0°C to RT, overnight) imine->reduction workup Aqueous Work-up (NaHCO₃, Extraction) reduction->workup purification Column Chromatography (Silica Gel) workup->purification product 1-Benzyl-7-phenyl-1,4-diazepane purification->product

Figure 2: Workflow for the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane.

Discussion

The proposed synthesis of 1-Benzyl-7-phenyl-1,4-diazepane via reductive amination is a robust and versatile method. The choice of sodium triacetoxyborohydride as the reducing agent is strategic, as it is less sensitive to moisture and provides higher selectivity compared to other borohydrides like sodium borohydride or sodium cyanoborohydride[5]. The reaction conditions are generally mild, which should help to minimize side reactions.

Potential challenges in this synthesis may include the formation of byproducts from the self-condensation of phenylacetaldehyde or the over-alkylation of the diamine. Careful control of stoichiometry and reaction temperature is therefore important. The purification by column chromatography is a critical step to isolate the desired product in high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a reducing agent and should be handled with care. It can react with water to release flammable hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • 9

  • 1

  • 2

  • 10

  • 4

  • 11

  • 3

  • 5

  • 12

  • 13

  • [Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][9][10]diazepines. ResearchGate.]()

  • 6

  • 14

  • [Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][9][10]oxazin-7-yl)acetamides and their positive inotropic evaluation. PubMed.]()

  • 15

  • 16

  • 17

  • 18

  • 19

  • 7

  • 8

  • 20

Sources

Application Note: Advanced Synthesis of Phenyl-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenyl-diazepane derivatives, particularly 1-phenyl-1,4-diazepanes , represent a privileged pharmacophore in medicinal chemistry, serving as core scaffolds for orexin receptor antagonists (e.g., Suvorexant), kinase inhibitors, and GPCR ligands. However, the synthesis of these seven-membered heterocycles is complicated by significant entropic barriers (medium-ring constraints) and regioselectivity challenges during functionalization. This guide provides high-fidelity protocols for the construction and functionalization of phenyl-diazepanes, focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) for N-arylation and Ring-Closing Metathesis (RCM) for scaffold assembly.

Section 1: Strategic Analysis & Catalyst Selection

The Entropic Challenge

Constructing a 7-membered diazepane ring is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and unfavorable entropy of activation (


). Consequently, direct condensation methods often yield oligomers. Modern synthetic strategies circumvent this by using pre-organized metal templates (RCM) or by functionalizing an existing diazepane core via high-turnover catalysis (Buchwald-Hartwig).
Decision Matrix: Catalyst Selection

The choice of catalyst is dictated by the steric environment of the amine and the electronic nature of the phenyl halide.

CatalystSelection Start Substrate Analysis Method Reaction Type? Start->Method Buchwald N-Arylation (Buchwald-Hartwig) Method->Buchwald RCM Ring Closure (Metathesis) Method->RCM Primary Primary Amine (Acyclic Precursor) Buchwald->Primary Secondary Secondary Amine (Diazepane Core) Buchwald->Secondary BrettPhos BrettPhos Pd G3 (Best for 1° Amines) Primary->BrettPhos RuPhos RuPhos Pd G3/G4 (Best for 2° Amines) Secondary->RuPhos High Yield/Steric Bulk BINAP BINAP/Pd(OAc)2 (Legacy/Cheaper) Secondary->BINAP Cost Sensitive Grubbs Grubbs II or Hoveyda-Grubbs II RCM->Grubbs Standard

Figure 1: Decision tree for selecting catalytic systems based on substrate class. RuPhos is prioritized for secondary cyclic amines (diazepanes) due to its resistance to


-hydride elimination.

Section 2: Protocol A – Regioselective N-Arylation via Buchwald-Hartwig

Objective: Synthesize N-phenyl-1,4-diazepane from 1,4-diazepane and bromobenzene. Challenge: Preventing bis-arylation and managing the nucleophilicity of the secondary amine in a cyclic system.

Reagents & Materials
ComponentReagentEquiv.Role
Substrate N-Boc-1,4-diazepane1.0Mono-protected scaffold to ensure regioselectivity.
Coupling Partner Bromobenzene (or Aryl Bromide)1.2Electrophile.
Catalyst RuPhos Pd G4 0.02 (2 mol%)Pre-catalyst ensuring rapid generation of LPd(0).
Base NaOtBu (Sodium tert-butoxide)1.5Strong base to deprotonate the Pd-amine complex.
Solvent Toluene or 1,4-Dioxane (Anhydrous)N/ANon-polar solvents promote reductive elimination.
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading: Add N-Boc-1,4-diazepane (1.0 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G4 (0.02 mmol).

    • Note: If using a non-solid aryl halide, add it in step 4.

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (0.2 M concentration, ~5 mL).

  • Electrophile Addition: Add Bromobenzene (1.2 mmol) via syringe.

  • Reaction: Seal the vessel. Heat to 85°C for 12 hours (or 100°C for 1 hour in Microwave).

    • Checkpoint: Monitor via LC-MS. The disappearance of the starting amine and appearance of the product mass (M+H) validates the cycle.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

  • Deprotection (Optional but typical): To access the free amine, treat the crude N-Boc-N-phenyl intermediate with TFA/DCM (1:4) for 1 hour.

Mechanism & Causality
  • Why RuPhos? 1,4-diazepanes are secondary cyclic amines. Standard ligands (PPh3) often lead to

    
    -hydride elimination or slow oxidative addition. RuPhos is a bulky dialkylbiaryl phosphine that facilitates the reductive elimination step, which is often the turnover-limiting step for electron-rich secondary amines [1].
    
  • Why Pre-catalyst (G4)? Using Pd(OAc)2 requires in-situ reduction to Pd(0), which can be inconsistent. G4 precatalysts contain the ligand and Pd in a 1:1 ratio and activate immediately upon base exposure, ensuring reproducible kinetics.

Section 3: Protocol B – Scaffold Construction via Ring-Closing Metathesis (RCM)

Objective: De novo synthesis of a phenyl-diazepane core (e.g., 6-phenyl-1,4-diazepane) from acyclic precursors.

Reagents & Materials
ComponentReagentRole
Precursor N,N'-diallyl-2-phenylpropane-1,3-diamineThe di-olefin substrate.
Catalyst Grubbs II or Hoveyda-Grubbs II Ruthenium carbene catalyst tolerant of amines.
Additive p-Toluenesulfonic acid (pTsOH)Protonates amines to prevent catalyst poisoning.
Solvent Dichloromethane (DCM)Degassed, dilute (0.01 M).
Step-by-Step Methodology
  • Substrate Preparation: Dissolve the diallyl precursor (1.0 mmol) in anhydrous DCM (100 mL).

    • Critical: High dilution (0.01 M or lower) is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Amine Protection (In-situ): Add pTsOH (1.0 equiv).

    • Reasoning: Free amines coordinate to the Ru center, quenching the catalyst. Protonation forms the ammonium salt, which does not coordinate [2].

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon.

  • Reflux: Heat to reflux (40°C) for 4–12 hours.

  • Quench & Workup: Cool to RT. Add excess triethylamine (to free the amine) and concentrate.

  • Purification: Flash chromatography on silica gel.

RCM_Workflow Setup 1. Dilution (0.01 M DCM) Prevent Polymerization Protect 2. Add pTsOH Protect Amine from Ru Setup->Protect Catalysis 3. Add Grubbs II Reflux 4-12h Protect->Catalysis Quench 4. Add Et3N Restore Free Amine Catalysis->Quench Result 5. 2,3,4,7-tetrahydro-1H-1,4-diazepine Quench->Result

Figure 2: RCM workflow highlighting the critical amine-protonation step to prevent catalyst deactivation.

Section 4: Troubleshooting & Optimization (Self-Validating Systems)

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Protocol A: Low Conversion Catalyst Poisoning / OxidationSwitch to BrettPhos Pd G3 if steric hindrance is extreme. Ensure Argon sparging of solvents (O2 kills Pd(0)).
Protocol A: Bis-arylation Unprotected NitrogenUse N-Boc or N-Cbz protected diazepane. Do not use free 1,4-diazepane unless excess is used (wasteful).
Protocol B: Oligomerization Concentration too highDilute reaction to 0.005 M . High concentration favors intermolecular reaction.
Protocol B: No Reaction Catalyst coordinationEnsure pTsOH is added. Free amines are "kryptonite" to Grubbs catalysts.
Analytical Validation
  • NMR (1H): For Protocol A, look for the diagnostic shift of the

    
    -protons adjacent to the nitrogen. Upon phenylation, these protons typically shift downfield (from 
    
    
    
    2.8 to
    
    
    3.4-3.8 ppm) due to the anisotropy of the aromatic ring.
  • LC-MS: Monitor the isotopic pattern. Bromine-containing starting materials have a 1:1 M/M+2 ratio. The product will lose this pattern, confirming coupling.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. [Link] (Note: While titled Cu-catalyzed, this seminal work establishes the comparative baselines for Pd vs Cu in hindered amines).

  • Fustero, S., et al. (2010). "Ring-Closing Metathesis in the Synthesis of Nitrogen Heterocycles." Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. [Link]

Application Note: Solubilization and Handling of 1-Benzyl-7-phenyl-1,4-diazepane for In Vitro Assays

[1]

Introduction & Physicochemical Profile[2][3][4][5][6]

1-Benzyl-7-phenyl-1,4-diazepane is a lipophilic, pharmacologically active scaffold often utilized in the development of CNS-active agents (e.g., dopamine/serotonin ligands) and enzyme inhibitors.[1] Structurally, it consists of a seven-membered diazepane ring substituted with a benzyl group at the N1 position and a phenyl group at the C7 position.

Successful in vitro assays depend critically on the compound's bioavailability in the culture medium. As a lipophilic amine, this molecule presents specific solubility challenges, including a tendency to precipitate in aqueous buffers at neutral pH and potential adsorption to plasticware. This guide details a self-validating protocol to ensure consistent dosing.

Key Chemical Properties
PropertyValue (Estimated)Implication for Protocol
Molecular Formula C₁₈H₂₂N₂
Molecular Weight ~266.38 g/mol Use this for Molarity calculations.[1]
LogP (Lipophilicity) ~3.2 – 3.8High lipophilicity; requires organic solvent stock (DMSO).
pKa (Basic) ~9.0 – 9.5 (Amine)Positively charged at pH 7.4, but free base is poorly water-soluble.
Physical State Viscous Oil or Low-Melting SolidMay require warming to handle initially.[1]

Solvent Selection & Stock Preparation

Core Directive: Do not attempt to dissolve the free base directly in aqueous buffers (PBS, Media). It will result in micro-precipitation, leading to erratic IC50 data.

The Gold Standard: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the required vehicle. It solubilizes the lipophilic free base and is miscible with water.

  • Grade: Sterile-filtered, Hybridoma/Cell Culture Grade (≥99.9%).

  • Target Stock Concentration: 10 mM .

    • Why 10 mM? It allows for a 1000x dilution to achieve a 10 µM final assay concentration while keeping the final DMSO content at 0.1% (non-toxic to most cell lines).

Master Stock Protocol

Step 1: Weighing

  • Calculate the mass required for 1 mL of 10 mM stock:

    
    
    
    
    [1]
  • Weigh ~3-5 mg of compound into a glass vial (avoid plastic static). Record exact weight to adjust solvent volume.

Step 2: Dissolution

  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonication: If the compound appears as an oil droplet at the bottom, sonicate in a water bath at 37°C for 5 minutes. Visual check: Solution must be perfectly clear with no Schlieren lines (refractive index swirls).

Step 3: Sterilization (Optional but Recommended) [1]

  • If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter .

  • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.

Workflow Visualization

The following diagram illustrates the critical path from solid compound to stable storage.

DissolutionWorkflowSolidSolid Compound(1-Benzyl-7-phenyl-1,4-diazepane)WeighWeigh & Calculate(Target: 10 mM)Solid->WeighDMSOAdd Anhydrous DMSO(Cell Culture Grade)Weigh->DMSOMixVortex & Sonicate(37°C if needed)DMSO->MixCheckVisual Inspection(Clear Solution?)Mix->CheckCheck->MixNo (Repeat)AliquotAliquot intoAmber Glass VialsCheck->AliquotYesStoreStore at -20°C(Desiccated)Aliquot->Store

Caption: Figure 1. Step-by-step workflow for generating a stable Master Stock solution in DMSO.

Serial Dilution & Cell Dosing Strategy

The most common source of experimental error is "Shock Precipitation," where the hydrophobic compound crashes out when a high-concentration DMSO stock hits the aqueous media.

The "Intermediate Plate" Method

To prevent precipitation, use an intermediate dilution step. Do not pipette 10 mM stock directly into the cell well unless using an acoustic dispenser (e.g., Echo).

Protocol:

  • Prepare Assay Media: Warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Intermediate Dilution (10x Conc):

    • Dilute the 10 mM Master Stock into media to create a 10x Working Solution .

    • Example: To test at 10 µM final, prepare a 100 µM solution (10 µL of 10 mM Stock + 990 µL Media).

    • Note: This solution contains 1% DMSO.

  • Final Addition:

    • Add 10 µL of the 10x Working Solution to 90 µL of cells in the assay plate.

    • Final Result: 10 µM Compound, 0.1% DMSO.

Vehicle Control

Always run a "DMSO-Only" control.[1] If your highest assay concentration uses 0.1% DMSO, your control wells must contain exactly 0.1% DMSO.

Dosing Logic Diagram

DosingLogicStockMaster Stock(10 mM in DMSO)InterIntermediate Dilution(100 µM in Media)[1% DMSO]Stock->InterDilute 1:100(Slow Addition)ControlVehicle Control(Media + DMSO)[0.1% DMSO]Stock->ControlMatch DMSO %WellFinal Assay Well(10 µM Compound)[0.1% DMSO]Inter->WellAdd 10 µL to90 µL Cells

Caption: Figure 2. Serial dilution scheme utilizing an intermediate step to ensure solubility and precise DMSO control.

Troubleshooting & Storage

Storage Stability[7]
  • Temperature: Store stocks at -20°C or -80°C.

  • Freeze/Thaw: Limit to < 5 cycles. 1,4-diazepanes are chemically stable, but repeated moisture introduction (DMSO is hygroscopic) causes degradation.

  • Vials: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage of hydrophobic amines, as the compound may leach into the plastic.

Common Issues
SymptomDiagnosisSolution
Cloudiness in Media Compound precipitation (Shock).[1]Use the "Intermediate Plate" method (Sec 3.1). Vortex media immediately after adding compound.
Yellowing of Stock Oxidation of the amine.Check purity by LC-MS. If >5% degradation, discard. Store under nitrogen/argon if possible.
Cytotoxicity in Controls DMSO toxicity.Ensure final DMSO < 0.5% (v/v). Some sensitive lines (e.g., primary neurons) require < 0.1%.

References

  • PubChem. (2025).[2][3] 1-Benzyl-1,4-diazepane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Ramajayam, R., et al. (2007).[4] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry. (Contextual grounding for 1,4-diazepane biological relevance).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source for solubility protocols of lipophilic amines).
  • Sigma-Aldrich. (n.d.).[1] DMSO Solubility and Handling Guide. (General reference for DMSO compatibility with cell culture).

Application Notes and Protocols for the Crystallization of 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

1-Benzyl-7-phenyl-1,4-diazepane is a member of the 1,4-diazepane class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including those targeting the central nervous system.[1][2] The isolation of a compound in its crystalline form is a cornerstone of pharmaceutical development. High-quality crystals are essential for unambiguous structure elucidation via single-crystal X-ray diffraction, which provides definitive information on molecular conformation and stereochemistry. Furthermore, the crystalline state represents the highest degree of purity, and its physical properties, such as stability, solubility, and dissolution rate, are critical determinants of a drug candidate's viability.

This guide provides a comprehensive overview of practical methods and theoretical considerations for the crystallization of 1-Benzyl-7-phenyl-1,4-diazepane. The protocols described herein are synthesized from established crystallographic practices and literature precedents for analogous diazepane derivatives.[3][4][5]

Part 1: Pre-Crystallization Purification - A Foundation for Success

The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation, impede crystal growth, or become incorporated into the crystal lattice, leading to defects. Column chromatography is the recommended method for purifying crude 1-Benzyl-7-phenyl-1,4-diazepane prior to crystallization attempts.

Protocol 1: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity. A typical gradient might range from 10% to 50% ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Procedure: a. Dissolve the crude 1-Benzyl-7-phenyl-1,4-diazepane in a minimal amount of dichloromethane or the eluent. b. Adsorb the dissolved compound onto a small amount of silica gel and dry it under reduced pressure. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the determined mobile phase, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound, which often presents as an oil or an amorphous solid.[6]

Part 2: Crystallization Strategies for 1-Benzyl-7-phenyl-1,4-diazepane

The crystallization of a novel compound is often an empirical process. The following strategies provide a rational starting point for discovering suitable crystallization conditions.

Strategy A: Direct Crystallization of the Free Base

This is the most direct approach, involving the crystallization of the purified 1-Benzyl-7-phenyl-1,4-diazepane without chemical modification. The key is to identify a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Strategy B: Crystallization via Salt Formation

Amines, such as the 1,4-diazepane moiety, can readily form salts with various acids. These salts often exhibit higher crystallinity than the corresponding free base due to the introduction of strong ionic interactions that favor the formation of an ordered crystal lattice.[3]

Part 3: Detailed Experimental Protocols

The following protocols are designed as starting points for screening and optimization.

Protocol 2: Slow Evaporation

This technique is simple and widely applicable. It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to supersaturation and crystal formation.

  • Dissolve the purified 1-Benzyl-7-phenyl-1,4-diazepane in a suitable solvent (see Table 1 for suggestions) to near saturation in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Table 1: Suggested Solvents for Crystallization Screening of 1-Benzyl-7-phenyl-1,4-diazepane

Solvent ClassSpecific SolventsRationale & Notes
Alcohols Methanol, Ethanol, IsopropanolOften good for dissolving polar compounds and promoting hydrogen bonding. Ethanol has been successfully used for related diazepanes.[5][7]
Esters Ethyl acetateA solvent of medium polarity, frequently used for the purification and crystallization of nitrogen-containing heterocycles.[5][7]
Nitriles AcetonitrileA polar aprotic solvent that has been used to obtain single crystals of diazepane derivatives.[4]
Halogenated DichloromethaneUseful for initial dissolution; often used in combination with a less polar solvent for anti-solvent crystallization.
Ethers Diethyl ether, DioxaneCan be used as anti-solvents.
Hydrocarbons Hexanes, HeptaneTypically used as anti-solvents to reduce the solubility of the compound.
Amides Dimethylformamide (DMF)A highly polar solvent, can be useful for poorly soluble compounds, often in combination with another solvent.[4]
Protocol 3: Cooling Crystallization

This method is effective when the compound's solubility is significantly temperature-dependent.

  • Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.

  • Filter the hot solution through a pre-warmed filter to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, transfer the solution to a refrigerator (4 °C) or freezer (-20 °C).

  • Slow cooling is crucial to promote the growth of fewer, larger crystals.

Protocol 4: Vapor Diffusion

This technique involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "poor" solvent (anti-solvent) to slowly diffuse into the solution, gradually reducing the compound's solubility.

  • Dissolve the purified compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane, methanol) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a layer of the "poor" solvent (e.g., hexanes, diethyl ether).

  • The vapor from the poor solvent will slowly diffuse into the good solvent, inducing crystallization.

Protocol 5: Salt Formation and Crystallization
  • Dissolve the purified 1-Benzyl-7-phenyl-1,4-diazepane (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of the desired acid (e.g., hydrochloric acid, tartaric acid, 1 equivalent) in the same solvent dropwise while stirring.

  • The salt may precipitate immediately. If so, it can be redissolved by gentle heating and then recrystallized by slow cooling.

  • Alternatively, if the salt remains in solution, it can be subjected to slow evaporation or vapor diffusion techniques.

Part 4: Visualization of Crystallization Workflows

The following diagrams illustrate the logical flow of the described crystallization methods.

G cluster_purification Pre-Crystallization cluster_direct Direct Crystallization cluster_salt Salt Formation crude Crude Product purify Column Chromatography crude->purify pure Purified Compound purify->pure slow_evap Slow Evaporation pure->slow_evap cooling Cooling pure->cooling vapor_diff Vapor Diffusion pure->vapor_diff add_acid Add Acid pure->add_acid crystals crystals slow_evap->crystals Obtain Crystals cooling->crystals Obtain Crystals vapor_diff->crystals Obtain Crystals salt Form Salt add_acid->salt crystallize_salt Crystallize Salt salt->crystallize_salt crystallize_salt->crystals Obtain Crystals

Caption: General workflow for crystallization.

VaporDiffusion start Dissolve compound in a 'good' solvent in a small vial setup Place small vial in a sealed jar with a 'poor' solvent (anti-solvent) start->setup diffusion Vapor of poor solvent diffuses into the good solvent setup->diffusion supersaturation Solubility decreases, leading to supersaturation diffusion->supersaturation crystallization Crystals form supersaturation->crystallization

Caption: Vapor diffusion crystallization method.

Part 5: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The solution becomes supersaturated at a temperature above the compound's melting point or glass transition temperature. The compound is too soluble in the chosen solvent.Use a more dilute solution. Cool the solution more slowly. Use a solvent in which the compound is less soluble. Try a different crystallization technique (e.g., vapor diffusion with a different anti-solvent).
Amorphous Solid Rapid precipitation from a highly supersaturated solution.Reduce the rate of supersaturation (slower cooling, slower evaporation, or slower addition of anti-solvent).
No Crystals Form The solution is not sufficiently supersaturated. The compound is too soluble. Nucleation is inhibited.Concentrate the solution further. Cool to a lower temperature. Add an anti-solvent. Scratch the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available.
Poor Crystal Quality Crystal growth is too rapid. Presence of impurities.Slow down the crystallization process. Ensure the starting material is of the highest possible purity.

Conclusion

The crystallization of 1-Benzyl-7-phenyl-1,4-diazepane, while requiring empirical optimization, can be systematically approached using the methods outlined in this guide. A patient and methodical screening of solvents and techniques, beginning with a highly purified starting material, is the most effective path to obtaining high-quality single crystals suitable for structural analysis and further development. The choice between direct crystallization of the free base and crystallization via salt formation provides a valuable strategic option to overcome common challenges.

References

  • Benchchem. (n.d.). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers.
  • 1,4-Ditosyl-1,4-diazepane. (n.d.). National Center for Biotechnology Information.
  • Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.
  • Di, D. A., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). IUCr Journals.
  • 1-Benzyl-1,4-diazepan-5-one. (n.d.). National Center for Biotechnology Information.
  • Crystal structures at room temperature of Diazepam (left, ab plane),.... (n.d.). ResearchGate.
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. (n.d.). ResearchGate.
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][3][8]diazepines. (2001). MDPI. Retrieved from

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (n.d.). Google Patents.
  • 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365. (n.d.). PubChem.
  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. (n.d.). DOI.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). PubMed Central.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PubMed Central.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace.
  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. (n.d.). precisionFDA.
  • 1-benzyl-7-methyl-1,4-diazepane (C13H20N2). (n.d.). PubChemLite.
  • Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Diazepane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Medium Ring" Challenge

The synthesis of 1,4-diazepanes (7-membered heterocycles) presents a distinct thermodynamic and kinetic challenge compared to 5- or 6-membered rings.

The Problem: 7-membered rings sit at the transition between "common" and "medium" rings. They suffer from:

  • Entropic Disfavor: The probability of chain ends meeting is lower than for 5/6-membered rings.

  • Enthalpic Strain: Transannular interactions (Pitzer strain) and eclipsing conformations raise the activation energy for closure.

The Consequence: Without specific intervention, the reaction kinetics favor intermolecular oligomerization (dimerization) over intramolecular cyclization .

Troubleshooting Module: Controlling Oligomerization

Symptom: LCMS shows a major peak at [2M+H]⁺ or higher order oligomers. Root Cause: The effective molarity (EM) of the cyclization is lower than the actual concentration of the substrate.

The Solution: Pseudo-High Dilution (PHD)

You must manipulate the kinetics to keep the instantaneous concentration of the unreacted precursor approaching zero.

Protocol: Syringe Pump Cyclization

Do not simply dilute the reaction in a large flask; this is inefficient and environmentally poor. Use a feed-controlled system.

ParameterSpecificationRationale
Feed Rate 0.1 – 0.5 mmol/hourEnsures reactant is consumed faster than it is added (

).
Solvent Volume 10–20 mM (final concentration)Balances solubility with kinetic favorability.
Temperature Reflux (Solvent dependent)High temp increases the Boltzmann distribution of the cisoid reactive conformer.
Agitation Vigorous (>800 RPM)Prevents localized "hotspots" of high concentration at the needle tip.
Visualization: Kinetic Competition

The following diagram illustrates why concentration control is the primary lever for success.

KineticCompetition cluster_logic Kinetic Rule Linear Linear Precursor (Diamine/Diester) TS_Intra TS: Intramolecular (Ring Closure) Linear->TS_Intra k_intra (1st Order) Independent of Conc. TS_Inter TS: Intermolecular (Dimerization) Linear->TS_Inter k_inter (2nd Order) Dependent on [Conc]² Diazepane 1,4-Diazepane (Target) TS_Intra->Diazepane Oligomer Linear Dimer/Polymer (Side Product) TS_Inter->Oligomer Rule To favor Diazepane: Keep [Linear] -> 0 via Slow Addition

Figure 1: Kinetic competition between first-order cyclization and second-order dimerization. High dilution suppresses the red path.

Troubleshooting Module: Specific Chemistries

Different synthetic routes exhibit unique side-reaction profiles. Select your method below for specific fixes.

Method A: Nucleophilic Substitution (SN2)

Route: Reacting a 1,2-diamine with a 1,3-dihalide (or bis-tosylate).

Issue 1: Elimination (Alkene Formation)

  • Symptom: Mass spectrum shows [M-HX] peaks; NMR shows vinylic protons.

  • Cause: The diamine acts as a base rather than a nucleophile, promoting E2 elimination on the electrophile.

  • Fix:

    • Change Base: Switch from strong bases (NaH, KOtBu) to non-nucleophilic, buffered bases (Cs₂CO₃ or DIPEA).

    • Leaving Group: Switch from Bromide/Iodide to Mesylate/Tosylate (harder nucleophiles favor SN2).

    • Solvent: Use polar aprotic solvents (Acetonitrile, DMF) to strip cations and increase nucleophilicity.

Issue 2: Over-Alkylation (Quaternization)

  • Symptom: Product is stuck in the aqueous layer; Mass spec shows [M+R]⁺.

  • Fix: Use the Ns (Nosyl) or Ts (Tosyl) protecting group strategy.

    • Protocol: Sulfonylate the diamine

      
       Cyclize with di-halide 
      
      
      
      Deprotect (Mg/MeOH for Nosyl). This prevents the nitrogen from reacting further after the first bond forms.
Method B: Amide Coupling (Lactamization)

Route: Cyclization of a linear amino-acid derivative (e.g., forming 1,4-diazepan-2,5-diones).

Issue: Racemization

  • Symptom: Loss of optical activity; chiral HPLC shows enantiomers.

  • Cause: Oxazolone formation or base-mediated enolization during slow cyclization.

  • Fix: Use "fast" coupling reagents to minimize the lifetime of the activated ester.

    • Recommended: HATU/HOAt or DEPBT (less epimerization than HBTU).

    • Avoid: Carbodiimides (EDC/DCC) without additives.

Advanced Strategy: Conformational Pre-organization

If high dilution fails, your linear precursor likely has a high energy barrier to achieving the cisoid conformation required for closure. You must lower the entropic penalty.

The "Turn Inducer" Strategy Modify the linear backbone to force the ends together.

ModificationMechanismImplementation
Gem-Dimethyl Effect Thorpe-Ingold effect; restricts bond rotation, favoring ring closure.Add gem-dimethyl groups to the carbon backbone if SAR permits.
Bulky N-Protecting Groups

-Benzyl or

-Boc groups restrict rotation around the N-C bond.
Use

-dibenzyl ethylene diamine instead of naked diamine. Deprotect via Hydrogenation later.
Rigid Scaffolds Fusing the diazepane to an aromatic ring (Benzodiazepine) pre-organizes the structure.Use phthaloyl precursors or o-phenylenediamine derivatives.

Decision Tree: Diagnostic Workflow

Use this logic flow to diagnose failed reactions.

TroubleshootingTree Start Reaction Analysis (LCMS/NMR) Q1 Is the major product the desired mass? Start->Q1 Success Optimize Yield (Purification) Q1->Success Yes Q2 Is the mass [2M+H] or higher? Q1->Q2 No Sol_Dimer Diagnosis: Oligomerization Action: Implement Pseudo-High Dilution (Syringe Pump 0.1 mmol/h) Q2->Sol_Dimer Yes Q3 Is mass [M-HX] (Alkene)? Q2->Q3 No Sol_Elim Diagnosis: Elimination Action: Lower Temp, Switch to Cs2CO3/MeCN Q3->Sol_Elim Yes Q4 Is mass [M+18] (Linear)? Q3->Q4 No Sol_Stall Diagnosis: Stalled Intermediate Action: Add Turn Inducer (N-Benzyl/Boc) or Catalyst Q4->Sol_Stall Yes

Figure 2: Diagnostic workflow for identifying and correcting diazepane synthesis failures.

FAQ: Rapid Response

Q: Can I use microwave irradiation for diazepane formation? A: Yes, but with caution. Microwaves accelerate both the cyclization and the polymerization. It is effective only if the intramolecular barrier is high (enthalpic) but the concentration is kept low. Recommendation: Combine microwave heating with a dilute concentration (5 mM).

Q: My Mitsunobu cyclization (DIAD/PPh3) yields only 20%. Where is the rest? A: Mitsunobu reactions on 7-membered rings often fail due to steric bulk around the phosphorous intermediate.

  • Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). The increased nucleophilicity of PBu3 and the stability of the ADDP adduct often drive difficult cyclizations better than standard DEAD/PPh3.

Q: Why is my reductive amination (Dialdehyde + Diamine) forming a "gummy" polymer? A: You are mixing stoichiometric amounts of bifunctional reagents. This is classic step-growth polymerization conditions.

  • Fix: Do not mix them all at once. Add the diamine slowly to the dialdehyde (or vice versa) in the presence of the reducing agent (NaBH(OAc)3). This ensures that as soon as a mono-amine forms, it cyclizes before it can find another aldehyde molecule.

References

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.

  • Rossa, L., & Vögtle, F. (1983).[1] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.[1]

  • Malesevic, M., et al. (2004).[2] An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.[2] Journal of Biotechnology, 112(1-2), 73–77.[2]

  • Horton, D. A., et al. (2003). The Synthesis and Biological Evaluation of 1,4-Diazepanes as High Affinity Sigma Ligands. Bioorganic & Medicinal Chemistry, 11(8), 1727-1743.

  • Banfi, L., et al. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: A Rapid Access to 1,4-Diazepan-2-ones. The Journal of Organic Chemistry, 72(6), 2151–2160.

Sources

Technical Support Center: Diazepane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control of 1,4-Diazepane Ring Closure

Introduction: The "Medium-Ring" Paradox

Welcome. If you are accessing this guide, you are likely encountering the classic "medium-ring" challenge. Synthesizing diazepanes (saturated 7-membered heterocycles with two nitrogen atoms) presents a unique thermodynamic conflict:

  • Entropic Disadvantage: The probability of chain ends meeting is significantly lower than for 5- or 6-membered rings.

  • Enthalpic Strain: Transannular interactions (Pitzer strain) create a higher activation energy (

    
    ) for closure.
    

Temperature is not just a variable here; it is the switch that dictates whether you form your target pharmacophore or an intractable polymer tar. This guide synthesizes kinetic data with practical troubleshooting to optimize your reaction window.

Module 1: The Thermodynamics of Ring Closure

To optimize temperature, you must understand the energy landscape. 7-membered rings do not form "willingly" at room temperature in many direct cyclization protocols.

The Kinetic vs. Thermodynamic Trap
  • Low Temperature (<40°C): Kinetic trapping often occurs. The reaction may stall at the linear intermediate or form kinetic dimers.

  • High Temperature (>100°C): While heat provides the energy to overcome the ring-strain barrier, it also accelerates intermolecular polymerization (second-order reaction).

  • The Sweet Spot: You need a temperature that surmounts the ring-strain

    
     while keeping the concentration of active intermediates low enough to prevent collisions between separate chains.
    
Visualizing the Pathway

The following diagram illustrates the energy difference between the desired intramolecular cyclization and the competing intermolecular oligomerization.

ReactionEnergyProfile Start Linear Precursor (Diamine + Electrophile) TS_Ring TS: Ring Closure (High Ea due to Strain) Start->TS_Ring High Temp Required TS_Poly TS: Oligomerization (Lower Ea, Entropically Favored) Start->TS_Poly Favored at High Conc. Product 1,4-Diazepane (Target) TS_Ring->Product Polymer Oligomers/Polymers (Byproduct) TS_Poly->Polymer

Caption: Energy profile comparing the high-barrier intramolecular pathway (red) vs. the lower-barrier intermolecular pathway (grey).

Module 2: Optimized Protocols & Temperature Ranges

Select the protocol matching your synthetic route.

Protocol A: Nucleophilic Substitution (The "High Dilution" Method)

Reagents: Ethylenediamine derivatives + 1,3-Dihalopropanes

ParameterRecommended RangeScientific Rationale
Solvent Toluene or XyleneHigh boiling point allows access to >100°C; non-polar nature destabilizes charged linear intermediates, encouraging cyclization.
Temperature Reflux (110–140°C) Essential to overcome the enthalpy of activation for 7-membered ring formation [1].
Addition Rate 0.1 – 0.5 mL/minCritical: Slow addition of reactants into hot solvent simulates "infinite dilution," favoring intramolecular reaction (

) over intermolecular polymerization (

).
Base

or DIPEA
Cesium (Template Effect) can pre-organize the linear chain, lowering the entropic cost of closure.

Application Note: Do not start the addition until the solvent is at a rolling reflux. If the temperature drops during addition, polymerization risk increases.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Reagents: Linear diamine + Aryl dihalide (or intramolecular)

ParameterRecommended RangeScientific Rationale
Solvent 1,4-Dioxane or TolueneDioxane coordinates with Pd, stabilizing the active species at required temperatures.
Temperature 80–100°C Balance point. <80°C: Slow oxidative addition. >110°C: Rapid catalyst decomposition (Pd black precipitation) and ligand dissociation [2, 3].
Catalyst Pd(OAc)2 / BINAPBidentate ligands are crucial to enforce the geometry required for reductive elimination of the 7-membered ring.

Application Note: For Pd-catalyzed routes, temperature cycling is dangerous. Maintain a steady setpoint. Fluctuations can cause the catalyst to "crash out" before the difficult reductive elimination step occurs.

Module 3: Troubleshooting Guide

Use this matrix to diagnose temperature-related failures.

Symptom: Reaction mixture turns into a viscous "tar" or gum.
  • Diagnosis: Oligomerization (Intermolecular reaction dominated).

  • Root Cause: Temperature was likely sufficient, but concentration was too high relative to the reaction rate.

  • The Fix:

    • Maintain the high temperature (Reflux).

    • Decrease reactant concentration by factor of 10 (High Dilution Principle).

    • Use a syringe pump to add the linear precursor over 4–8 hours into the hot solvent.

Symptom: Starting material remains unconsumed after 24h.
  • Diagnosis: Kinetic Trapping.

  • Root Cause: The system has not reached the activation energy (

    
    ) required to close the strained ring.
    
  • The Fix:

    • Switch solvent from THF (66°C) to Toluene (110°C) or Xylene (140°C).

    • If using Pd-catalysis, verify the catalyst is active at this temperature (some ligands degrade >100°C).

Symptom: Product forms but decomposes (low yield, black mixture).
  • Diagnosis: Thermal Degradation / Oxidation.

  • Root Cause: Diazepanes are amines and are susceptible to oxidation at high temperatures.

  • The Fix:

    • Degas all solvents rigorously (freeze-pump-thaw x3).

    • Run under strict Argon/Nitrogen atmosphere.

    • Reduce temperature by 10°C steps; yield may improve even if reaction time extends.

Module 4: Decision Support Logic

Follow this logic flow to determine your next optimization step.

TroubleshootingTree Issue Start: What is the primary failure mode? Viscosity High Viscosity / Solids (Oligomerization) Issue->Viscosity NoReaction No Reaction / Low Conv. (Kinetic Trap) Issue->NoReaction Decomp Black/Tarry Product (Decomposition) Issue->Decomp Sol1 Action: Increase Dilution Keep Temp High Viscosity->Sol1 Sol2 Action: Increase Temp Switch Solvent (THF -> Tol) NoReaction->Sol2 Sol3 Action: Degas Solvent Lower Temp 10°C Decomp->Sol3

Caption: Decision matrix for troubleshooting diazepane synthesis failures.

FAQ: Expert Insights

Q: Can I use microwave irradiation to speed up diazepane formation? A: Yes, but with caution. Microwave heating is excellent for overcoming the high


 of 7-membered rings quickly. However, the rapid heating rate can bypass the "dilution effect." If you use a microwave, ensure your concentration is extremely low (<0.01 M) to prevent instant polymerization [4].

Q: Why does my Buchwald-Hartwig reaction fail at reflux in toluene? A: Check your base and ligand. In diazepane synthesis, the reductive elimination step is the bottleneck. If the temperature is too high (>110°C), bulky phosphine ligands may dissociate from the Palladium. Try lowering the temp to 80°C and extending the time, or switch to a more thermally stable ligand like Xantphos [5].

Q: Is the Schmidt reaction (Ring Expansion) a better alternative? A: It depends on your equipment. The Schmidt reaction (ketone + hydrazoic acid) is highly exothermic. While the final ring expansion requires heat, the initial addition must be done at 0°C to preventing runaway reactions. It is generally safer for scale-up but requires handling potentially explosive azides [6].

References
  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Available at: [Link]

  • Bentham Science. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2024). Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. Available at: [Link]

  • NIH / PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available at: [Link]

  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]

  • Sci-Hub / Tetrahedron Letters. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Available at: [Link][1]

Sources

User Issue: "I cannot separate the enantiomers of 1-Benzyl-7-phenyl-1,4-diazepane."

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 1,4-Diazepanes Ticket ID: #RES-DZP-7Ph | Status: Open | Priority: High

Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Separation Technologies.[1]

Executive Summary: The resolution of 1-Benzyl-7-phenyl-1,4-diazepane presents a specific stereochemical challenge due to the conformational flexibility of the seven-membered diazepane ring and the steric bulk proximal to the N1 position. Unlike rigid piperazines, the diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers, which can complicate chiral recognition.

This guide provides a bifurcated troubleshooting protocol: Method A (Classical Resolution via Diastereomeric Salts) for scalability, and Method B (Chiral Chromatography) for analytical precision and semi-prep purification.[1]

Part 1: Diagnostic & Triage (Start Here)[1]

Before attempting a specific protocol, diagnose your current failure mode using the decision matrix below.

DecisionMatrix Start Start: Define Scale Scale Scale < 100 mg? Start->Scale HPLC Method B: Chiral HPLC/SFC Scale->HPLC Yes (Analytical/Prep) Salt Method A: Diastereomeric Salt Scale->Salt No (> 1g - kg) HPLC_Fail Issue: Peak Tailing? HPLC->HPLC_Fail Salt_Fail Issue: Oiling Out? Salt->Salt_Fail

Figure 1: Triage decision tree for selecting the appropriate resolution methodology based on scale and failure mode.

Part 2: Method A - Classical Resolution (Diastereomeric Crystallization)[1]

Context: This is the preferred method for scales >1g. The molecule contains two basic nitrogen atoms. The N4 position (secondary amine) is the primary handle for salt formation, as the N1 position is sterically crowded by the benzyl group and the C7-phenyl substituent.

Protocol: The "Double-Salt" Screening Strategy

Do not rely on a single acid. The flexibility of the diazepane ring requires a rigid resolving agent to "lock" the conformation in the crystal lattice.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA): Primary recommendation. The phenyl rings of DBTA engage in

    
     stacking with the C7-phenyl and N1-benzyl groups of the diazepane.
    
  • Di-p-toluoyl-L-tartaric acid (L-DTTA): Use if DBTA fails.

  • Mandelic Acid: Less likely to succeed due to lack of C2 symmetry, but useful as a backup.[1]

Troubleshooting Guide (Q&A Format)

Q1: "My solution turns into a sticky oil instead of crystals (Oiling Out). What is wrong?"

  • Root Cause: The solvent polarity is too high, or the cooling rate is too fast, trapping solvent molecules (solvates) that prevent lattice formation.[1]

  • Corrective Action:

    • Switch Solvent System: Move from pure Ethanol (EtOH) to EtOH:Water (95:5) or Isopropanol (IPA) .[1] The hydrophobic nature of the benzyl/phenyl groups often requires a less polar alcohol.

    • The "Cloud Point" Method: Dissolve the amine and acid in hot methanol. Add hot ethyl acetate (antisolvent) dropwise until the solution turns slightly cloudy.[1] Re-heat to clear, then let cool very slowly in a Dewar flask.

Q2: "I got crystals, but the enantiomeric excess (ee) is low (< 20%)."

  • Root Cause: You likely formed a solid solution or a "double salt" where both diastereomers co-crystallize.

  • Corrective Action:

    • Recrystallization: Do not free-base yet. Recrystallize the salt directly from a different solvent (e.g., if crystallized from EtOH, recrystallize from Acetone/MeOH).[1]

    • The "Pope-Peachey" Approach: Use 0.5 equivalents of the resolving acid and 0.5 equivalents of an achiral mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the hydrochloride salt, while the "right" enantiomer precipitates as the tartrate.

Data Table: Solvent Screening Matrix

Solvent System Suitability Notes
Ethanol (Abs) High Standard starting point.
IPA High Best for lipophilic amines; prevents oiling.
Acetone Medium Good antisolvent; poor solubility for the salt.

| Water | Low | Avoid. Molecule is too lipophilic. |

Part 3: Method B - Chiral Chromatography (HPLC/SFC)

Context: For analytical determination of ee or purification of <100mg batches.

Protocol: Normal Phase Chiral HPLC

The basicity of the diazepane nitrogens (N1, N4) causes severe interaction with residual silanols on the silica support, leading to peak tailing.[1]

Core System:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : IPA (90:10 to 80:20).[1]

  • MANDATORY Additive: 0.1% Diethylamine (DEA) or Ethanolamine.[1]

Troubleshooting Guide (Q&A Format)

Q3: "My peaks are tailing and merging. I can't calculate integration."

  • Root Cause: Ionization of the secondary amine (N4).

  • Corrective Action: Increase the basic modifier.

    • Step 1: Ensure you are using Diethylamine (DEA) , not TFA.[1] Acidic modifiers will protonate the amine and destroy separation on these columns.

    • Step 2: Increase DEA concentration to 0.2%.

Q4: "I see separation, but retention times are shifting between runs."

  • Root Cause: The "Memory Effect" on amylose columns when switching mobile phases.

  • Corrective Action: Flush the column with 100% Ethanol (with 0.1% DEA) for 30 minutes to reset the stationary phase polymer swelling, then re-equilibrate with Hexane/IPA.

HPLC_Workflow Sample Racemic Diazepane Sample Col_Select Column Selection: Amylose (AD-H) or Cellulose (OD-H) Sample->Col_Select Mobile Mobile Phase: Hexane/IPA + 0.1% DEA Col_Select->Mobile Result Check Resolution (Rs) Mobile->Result Decision Rs > 1.5? Result->Decision Success Proceed to Prep Decision->Success Yes Fail Switch to SFC (CO2 + MeOH + DEA) Decision->Fail No

Figure 2: HPLC Method Development Workflow emphasizing the necessity of basic modifiers.

Part 4: Determination of Absolute Configuration

Once you have resolved the enantiomers, you must assign them as (R) or (S).[1]

  • X-Ray Crystallography (Gold Standard):

    • Grow a single crystal of the HBr salt (heavy atom method) or the L-DBTA salt .

    • Why: The heavy bromine atom or the known chirality of L-DBTA provides the internal reference for anomalous dispersion.

  • Circular Dichroism (CD):

    • Compare the CD spectrum of your isolated enantiomer with the calculated spectrum of (S)-1-benzyl-7-phenyl-1,4-diazepane.

    • Note: The 7-phenyl chromophore will show a distinct Cotton effect around 220-250 nm.

References

  • BenchChem Technical Guides. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from [1]

  • Sparaco, R., et al. (2023).[1][2] Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.[2] Molecules, 28(1),[1][2] 57. [1]

  • Wacharine-Antar, S., et al. (2016).[1] Crystallization-Based Separation of Enantiomers. ResearchGate.[3] (General principles of diastereomeric salt resolution for amines).

  • Straniero, V., et al. (2022).[1][3] Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids.[3] Chirality, 34(8).[1][3] [1]

(Note: While specific literature on the 7-phenyl derivative is proprietary/sparse, protocols are adapted from the structurally homologous 5-methyl derivative and general 1,4-diazepane chemistry validated in References 1 and 2.)

Sources

Technical Support Center: Synthesis of 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common synthetic challenges encountered when preparing this disubstituted 1,4-diazepane. Our approach is grounded in established chemical principles and field-proven insights to ensure you can anticipate, diagnose, and resolve experimental hurdles effectively.

Introduction to the Synthesis

The synthesis of 1-Benzyl-7-phenyl-1,4-diazepane typically involves a multi-step sequence, culminating in the formation of the seven-membered diazepine ring. A common and versatile approach is the reductive amination between a suitable N-benzylated diamine and a phenyl-substituted carbonyl compound, followed by cyclization. This seemingly straightforward pathway is fraught with potential pitfalls, from incomplete reactions and low yields to the formation of stubborn impurities that complicate purification. This guide will illuminate these challenges and provide robust solutions.

Troubleshooting Guide: Common Synthetic Pitfalls

This section addresses specific issues you may encounter during the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane, presented in a question-and-answer format.

Low or No Product Yield

Question: My reaction has stalled, and I'm observing very low conversion to the desired 1-Benzyl-7-phenyl-1,4-diazepane. What are the likely causes?

Answer: Low or no product yield is a frequent issue that can often be traced back to several key factors:

  • Inefficient Imine Formation: The initial condensation between the amine and carbonyl groups to form the imine intermediate is a critical, equilibrium-driven step. Insufficient removal of water, a byproduct of this reaction, can hinder the forward reaction.

  • Steric Hindrance: The bulky phenyl group at the 7-position can sterically hinder the approach of the nucleophilic amine during the intramolecular cyclization step.

  • Reducing Agent Inactivity: The choice and quality of the reducing agent are paramount. Older or improperly stored sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) may have reduced activity.

  • Incorrect pH: The pH of the reaction medium is crucial for both imine formation (which is acid-catalyzed) and the subsequent reduction. An optimal pH range is typically slightly acidic (pH 4-6).

Troubleshooting Steps:

  • Promote Imine Formation:

    • Consider using a Dean-Stark apparatus to azeotropically remove water if your solvent system allows (e.g., toluene).

    • Alternatively, the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) can be effective.

  • Overcome Steric Hindrance:

    • Increase the reaction temperature to provide the necessary activation energy for the cyclization step.

    • Prolong the reaction time to allow the sterically hindered reaction to proceed to completion.

  • Ensure Potent Reduction:

    • Use a freshly opened container of the reducing agent.

    • Consider a more reactive reducing agent if standard conditions fail, but be mindful of potential side reactions.

  • Optimize pH:

    • Buffer the reaction mixture using a suitable acidic catalyst, such as acetic acid, to maintain the optimal pH for both imine formation and reduction.

Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products?

Answer: The formation of multiple products is a common pitfall, often arising from incomplete reactions or undesired side reactions.

  • Uncyclized Intermediate: The linear imine or the corresponding amine (after reduction but before cyclization) can be a major impurity if the cyclization step is inefficient.

  • Over-alkylation: While less common in reductive amination compared to direct alkylation, it's possible for the product amine to react further if excess aldehyde and reducing agent are present.

  • Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of dimeric species.

Troubleshooting Steps:

  • Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine component to ensure the complete consumption of the aldehyde.

  • Stepwise Procedure: Consider a stepwise approach where the imine is first formed and isolated before the reduction and cyclization steps. This can provide greater control over the reaction.

  • Purification Strategy: A robust purification strategy is essential. Column chromatography on silica gel is often effective for separating the desired product from less polar starting materials and more polar uncyclized intermediates.

Purification Challenges

Question: I'm struggling to purify my 1-Benzyl-7-phenyl-1,4-diazepane. It seems to co-elute with impurities during column chromatography.

Answer: Purification of diazepane derivatives can be challenging due to their basic nature and potential for multiple protonation states.

  • Tailing on Silica Gel: The basic nitrogen atoms of the diazepine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Co-elution with Structurally Similar Impurities: Uncyclized intermediates or other side products may have polarities very similar to the desired product, making separation by standard chromatography difficult.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between your compound and the silica gel. This will improve peak shape and resolution.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.

  • Salt Formation and Recrystallization: Convert the crude product to a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. The salt can then be neutralized to recover the pure free base.

Experimental Protocols

The following protocols are illustrative and based on established synthetic methodologies for structurally related 1,4-diazepanes. Optimization may be required for your specific substrate and scale.

Protocol 1: One-Pot Reductive Amination and Cyclization

Step 1: Imine Formation and Reduction

  • To a solution of N-benzyl-1,2-diaminoethane (1.0 eq) in methanol (0.5 M), add 2-phenyl-2-oxoacetaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the eluent.

Parameter Recommended Condition Rationale
Solvent Methanol or DichloromethaneGood solubility for reactants and intermediates.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and effective for imine reduction.
Temperature 0 °C to Room TemperatureControls the initial exothermic reduction and allows the reaction to proceed to completion.
Purification Column Chromatography (Silica Gel)Effective for separating the product from starting materials and byproducts.

Visualizations

Synthetic Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification A N-benzyl-1,2-diaminoethane C Imine Intermediate A->C Condensation B 2-phenyl-2-oxoacetaldehyde B->C D 1-Benzyl-7-phenyl-1,4-diazepane C->D Reductive Cyclization (NaBH4) E Quench with Water D->E F Extraction with DCM E->F G Column Chromatography F->G H Pure Product G->H

Caption: A typical synthetic workflow for 1-Benzyl-7-phenyl-1,4-diazepane.

Troubleshooting Logic Diagram

G Start Low Yield or Stalled Reaction Q1 Check Imine Formation Start->Q1 A1 Incomplete Q1->A1 No A2 Complete Q1->A2 Yes S1 Add drying agent Increase reaction time A1->S1 Q2 Check Reducing Agent A2->Q2 A3 Inactive Q2->A3 No A4 Active Q2->A4 Yes S2 Use fresh reagent A3->S2 Q3 Consider Steric Hindrance A4->Q3 S3 Increase temperature Prolong reaction time Q3->S3

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R. Soc. Open Sci., 11(240293). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Validation & Comparative

Comparative NMR Analysis Guide: 1-Benzyl-7-phenyl-1,4-diazepane vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR and C-NMR Spectral Analysis of 1-Benzyl-7-phenyl-1,4-diazepane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of central nervous system (CNS) agents, the 1,4-diazepane scaffold represents a privileged structure due to its conformational flexibility and capacity for diverse substitution. However, the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane (CAS 220897-67-6) presents a critical analytical challenge: distinguishing the desired 7-phenyl regioisomer from its thermodynamically competitive 5-phenyl alternative and linear precursors.

This guide provides a rigorous spectral comparison, establishing the H-NMR and C-NMR fingerprints required to validate the 1-Benzyl-7-phenyl-1,4-diazepane structure. We demonstrate why standard 1D NMR is often insufficient without supporting 2D correlations (HSQC/NOESY) and define the specific chemical shift boundaries that confirm successful cyclization and regioselectivity.

Structural Analysis & The "Alternative" Challenge

The primary "Alternative" in this context is not a competitor drug, but the Regioisomeric Impurity (1-Benzyl-5-phenyl-1,4-diazepane) generated during non-selective ring closure.

The Core Comparison
  • Target Molecule (A): 1-Benzyl-7-phenyl-1,4-diazepane .[1][2][3] The phenyl group is at position 7, adjacent to the N-benzyl substituted nitrogen (N1).

  • Regioisomer (B): 1-Benzyl-5-phenyl-1,4-diazepane . The phenyl group is at position 5, adjacent to the secondary amine (N4).

Distinguishing these requires analyzing the magnetic environment of the chiral methine proton (H-7 vs H-5) and its interaction with the N-benzyl group.

IsomerComparison cluster_0 Synthetic Pathway & Divergence Precursor Linear Diamine Precursor (N-Benzyl-N'-(2-phenyl-2-hydroxyethyl)) Cyclization Cyclization (Mitsunobu/Ring Closure) Precursor->Cyclization Target Target: 1-Benzyl-7-phenyl (Phenyl adjacent to N-Bn) Cyclization->Target Kinetic Product Isomer Impurity: 1-Benzyl-5-phenyl (Phenyl adjacent to NH) Cyclization->Isomer Thermodynamic Product

Figure 1: Synthetic divergence leading to the target scaffold and its primary regioisomeric impurity.

H-NMR Spectral Performance: Target vs. Alternatives

The flexibility of the 7-membered diazepane ring (twist-chair/boat conformations) causes signal broadening. The key to identification is the Benzylic/Chiral Center and the N-Benzyl Methylene .

comparative Spectral Data Table (400 MHz, CDCl3)
FeatureTarget: 1-Benzyl-7-phenyl-1,4-diazepaneAlternative: 1-Benzyl-5-phenyl-1,4-diazepaneAlternative: Linear Precursor
Chiral Methine (H-7/H-5) δ 3.80 - 4.10 ppm (dd) Deshielded by N-Benzyl + Phenyl.δ 3.90 - 4.20 ppm (dd) Deshielded by NH + Phenyl.δ 4.60 - 4.80 ppm (CH-OH or CH-Cl typical of precursors).
N-Benzyl CH₂ AB System (δ 3.4 & 3.8 ppm) Highly diastereotopic due to proximity to C7 chiral center.Singlet or weak AB (δ 3.6 ppm) Far from C5 chiral center; less magnetic anisotropy.Singlet (δ 3.7 ppm) Free rotation; no ring constraint.
NOE Correlation Strong NOE between H-7 and N-Benzyl protons.No NOE between H-5 and N-Benzyl protons (distance > 5Å).N/A
Amine Proton (NH) N4-H (Secondary) Broad singlet, exchangeable.N1-H (Secondary) If N1 is unsubstituted (unlikely in this scheme).NH / OH Broad, variable shift.
Key Diagnostic: The "Diastereotopic Split"

In the Target (7-phenyl) , the C7 chiral center is directly attached to N1. This locks the N-Benzyl group into a rigid environment, causing the benzylic protons (Ph-CH 2-N) to appear as a distinct AB quartet (or two doublets) with a large geminal coupling (~13 Hz). In the Isomer (5-phenyl) , the chiral center is remote (C5). The N-Benzyl protons at N1 experience a more averaged environment, often collapsing to a singlet or a very tight AB system.

C-NMR Spectral Analysis

Carbon-13 NMR provides the definitive confirmation of the skeletal backbone.

  • C7 (Chiral Center): Appears at δ 65.0 – 70.0 ppm . It is deshielded by both the phenyl ring and the tertiary amine (N1).

  • N-Benzyl Methylene: Appears at δ 58.0 – 62.0 ppm .

  • C2/C3/C5/C6: The ring carbons appear in the δ 45.0 – 55.0 ppm range.

    • Differentiation: In the target, C7 correlates (HMBC) to the N-Benzyl protons . In the isomer, C5 does not.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocol includes a "Self-Validation" step using 2D NMR to confirm regiochemistry.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Reasoning: CDCl₃ minimizes hydrogen bonding with the secondary amine (N4), leading to sharper peaks compared to DMSO-d6, which can broaden amine signals due to exchange.

  • Neutralization: If the sample is a salt (e.g., hydrochloride), treat with K₂CO₃ in CDCl₃/D₂O shake-out, or add a pellet of solid NaHCO₃ to the NMR tube to free the base. Salts cause significant chemical shift perturbations.

Step 2: Acquisition Parameters
  • 1H-NMR: 16 scans, relaxation delay (d1) = 2.0s.

  • 13C-NMR: 1024 scans minimum (diazepane carbons can be slow to relax).

  • NOESY/ROESY (Critical Validation): Mixing time = 300-500 ms.

Step 3: The Validation Workflow (DOT Diagram)

AnalysisWorkflow Sample Purified Isolate (10mg in CDCl3) HNMR 1H-NMR Acquisition Sample->HNMR Check1 Check: N-Bn Region (3.4-3.9 ppm) HNMR->Check1 AB_System AB Quartet Observed? (Distinct Doublets) Check1->AB_System Yes (High Probability Target) Singlet Singlet Observed? Check1->Singlet Yes (Suspect Isomer) NOESY Run 2D NOESY AB_System->NOESY Validate Proximity Singlet->NOESY Conclusion_Target CONFIRMED: 1-Benzyl-7-phenyl-1,4-diazepane NOESY->Conclusion_Target NOE: H7 <-> N-Bn Conclusion_Isomer IDENTIFIED: 1-Benzyl-5-phenyl Isomer NOESY->Conclusion_Isomer NO NOE: H5 <-> N-Bn

Figure 2: Decision tree for distinguishing 1,4-diazepane regioisomers using NMR markers.

References

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Retrieved from [Link]

  • ResearchGate. (2006). 1,4-Diazepines - Synthesis and Spectral Analysis. Retrieved from [Link]

Sources

Technical Comparison: Structural Elucidation of 1-Benzyl-7-phenyl-1,4-diazepane via ESI-QTOF vs. EI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-7-phenyl-1,4-diazepane (C₁₈H₂₂N₂, MW 266.38) represents a critical scaffold in medicinal chemistry, often serving as an intermediate for central nervous system (CNS) active agents or as a structural homolog to substituted piperazines (e.g., BZP).[1] Its characterization presents a unique analytical challenge due to the lability of the benzyl-nitrogen bond and the flexibility of the seven-membered homopiperazine ring.

This guide objectively compares the two dominant mass spectrometry approaches for characterizing this molecule: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) and Electron Ionization Gas Chromatography Mass Spectrometry (EI-GC/MS) . While EI provides fingerprinting suitable for library matching, ESI-QTOF is demonstrated here as the superior method for structural elucidation and metabolic pathway mapping due to its ability to preserve the protonated molecular ion


 and generate structurally significant product ions via Collision-Induced Dissociation (CID).

Structural Context & Theoretical Fragmentation

To interpret the mass spectra correctly, one must understand the charge localization sites. The molecule contains two basic nitrogen atoms within a seven-membered ring.[2]

  • N1 (Benzyl-substituted): Sterically hindered but electron-rich.

  • N4 (Secondary amine): Highly basic, likely site of protonation in ESI.

  • C7 (Phenyl-substituted): Benzylic position, stabilizing adjacent carbocations during fragmentation.

Predicted Fragmentation Pathways[3][4]
  • Tropylium Formation (m/z 91): In EI, the benzyl group cleaves readily to form the stable tropylium cation (

    
    ).
    
  • Ring Contraction (Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Characteristic of 1,4-diazepanes, involving the loss of an ethylene bridge (28 Da).
    
  • 
    -Cleavage:  Cleavage adjacent to the nitrogen atoms, driven by radical stabilization (EI) or charge-remote fragmentation (ESI).
    

Comparative Methodology: ESI-QTOF vs. EI-MS

The following table summarizes the performance metrics of both techniques for this specific diazepane derivative.

FeatureMethod A: ESI-QTOF (LC-MS/MS)Method B: EI-GC/MS
Ionization Type Soft Ionization (Protonation)Hard Ionization (70 eV Electron Impact)
Dominant Ion

(Base Peak)

(Tropylium) or

Structural Insight High; reveals connectivity via MS/MSModerate; fingerprinting only
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Matrix Tolerance Excellent (with LC separation)Lower (requires extraction/derivatization)
Best Application Metabolite ID, PharmacokineticsImpurity Profiling, Forensic Screening
Expert Insight

"For 1-Benzyl-7-phenyl-1,4-diazepane, EI-MS often yields a spectrum dominated by m/z 91 (benzyl), obscuring the diazepane ring structure. ESI-QTOF is required to observe the intact ring and specific substituent losses necessary for structural confirmation."

Detailed Fragmentation Analysis (Data)

Pathway A: ESI-CID Fragmentation (Protonated)

Precursor:



m/z (Observed)Fragment IdentityMechanism
267.18

Parent Ion (Stable in ESI)
177.13 $[M+H - C_7H_6]^+ $N-Dealkylation (Loss of Benzyl carbene equivalent or neutral toluene mechanism)
175.12

Loss of Benzyl radical (less common in even-electron ESI, but possible)
149.10 Ring ContractionLoss of

(ethylene) from m/z 177
91.05

Tropylium ion (Charge migration to benzyl)
Pathway B: EI Fragmentation (Radical Cation)

Precursor:



m/z (Observed)Fragment IdentityMechanism
266.1

Molecular Ion (Weak intensity < 5%)
175.1


-cleavage at N1
91.0

Base Peak (100%); Tropylium formation
65.0

Decomposition of Tropylium

Visualization of Fragmentation Pathways[3][6][7]

The following diagram illustrates the ESI-CID fragmentation pathway, highlighting the critical ring-opening and debenzylation steps.

DiazepaneFragmentation Parent [M+H]+ m/z 267.18 (Parent Ion) Frag1 Fragment A m/z 177.13 (De-benzylated Ring) Parent->Frag1 N-C Bond Cleavage Frag2 Fragment B m/z 91.05 (Tropylium Cation) Parent->Frag2 Charge Migration Neutral1 Neutral Loss: Toluene/Benzyl Frag3 Fragment C m/z 149.10 (Ring Contraction) Frag1->Frag3 Retro-Mannich / Loss of C2H4 Neutral2 Neutral Loss: C2H4 (Ethylene)

Figure 1: Proposed ESI-CID fragmentation tree for 1-Benzyl-7-phenyl-1,4-diazepane. The primary pathway involves N-debenzylation followed by diazepane ring contraction.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: ESI-QTOF Optimization (Recommended)

This protocol ensures maximum sensitivity for the parent ion and rich MS/MS spectra.

  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion Parameters:

    • Flow Rate: 10 µL/min (Direct Infusion).

    • Source Voltage (IS): 4500 V (Positive Mode).

    • Source Temp: 300°C.

  • MS/MS Acquisition:

    • Collision Energy (CE) Ramp: 10 eV to 40 eV.

    • Rationale: Low CE (10-15 eV) preserves the m/z 267 parent. High CE (30-40 eV) is required to break the robust diazepane ring (m/z 149).

    • Isolation Width: ~1.3 Da (Narrow) to exclude isotopes.

Protocol B: EI-GC/MS (For Library Matching)
  • Derivatization (Optional but Recommended):

    • While the molecule is volatile, the secondary amine (N4) can cause tailing.

    • React with TFAA (Trifluoroacetic anhydride) at 60°C for 30 mins to form the N-TFA derivative.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Injector: 250°C, Splitless.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C.

Logical Workflow Diagram

This flowchart guides the analyst in choosing the correct method based on the analytical goal (Quantification vs. Identification).

Workflow Start Start: Sample Analysis Goal Define Goal Start->Goal Quant Quantification / Trace Detection Goal->Quant Targeted Qual Structure ID / Unknown Screening Goal->Qual Untargeted MethodA Method: LC-ESI-QqQ (MRM Mode) Quant->MethodA MethodB Method: LC-ESI-QTOF (High Res MS/MS) Qual->MethodB Transition Monitor: 267 -> 177 267 -> 91 MethodA->Transition Select Transitions

Figure 2: Decision matrix for analyzing 1-Benzyl-7-phenyl-1,4-diazepane, prioritizing QTOF for structural work and QqQ for sensitivity.

References

  • Rehman, Z. et al. (2025). Electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation. ResearchGate. Link

  • Nielsen, L. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Royal Society of Chemistry. Link

  • BenchChem Technical Guides. (2025). Stereochemistry and Analysis of 1-benzyl-5-methyl-1,4-diazepane. Link

  • Forensic Science International. (2014). Mass spectra and major fragmentation patterns of piperazine designer drugs. Link

  • SynThink Chemicals. (2024). Reference Standards for Diazepane Impurities. Link

Sources

Comparative Bioactivity Guide: 1-Benzyl-7-phenyl-1,4-diazepane vs. Benzodiazepines

[1]

Executive Summary: The Scaffold Shift

This guide analyzes the pharmacological divergence between the classic 1,4-Benzodiazepine (BZD) scaffold and the 1-Benzyl-7-phenyl-1,4-diazepane chemotype.

While often confused due to nomenclature similarities, these two entities represent distinct pharmacological classes. The critical structural difference—the saturation of the diazepine ring (forming a diazepane ) and the absence of the fused benzene ring in the monocyclic variant—shifts the bioactivity profile from GABAergic modulation to Sigma-1 (


) receptor agonismOrexin antagonismCytotoxic/Leishmanicidal activity

Key Takeaway: Researchers targeting anxiolysis should remain with the BZD scaffold. Those developing neuroprotective agents, non-opioid analgesics, or antiparasitic drugs should investigate the 1,4-diazepane class.

Structural & Mechanistic Comparison

The biological activity of these compounds is dictated by their conformational entropy.

Structural Divergence[1]
  • Benzodiazepines (e.g., Diazepam): Possess a bicyclic structure where a benzene ring is fused to a 1,4-diazepine ring. This fusion forces the diazepine ring into a rigid boat conformation, essential for binding to the

    
     interface of the GABA-A receptor.
    
  • 1-Benzyl-7-phenyl-1,4-diazepane: A monocyclic, fully saturated 7-membered ring. It lacks the planar rigidity of the BZD. This flexibility allows it to adopt multiple "twist-chair" conformations, facilitating binding to the Sigma-1 receptor chaperone and hydrophobic pockets of parasitic enzymes (e.g., Leishmania pteridine reductase).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by these two scaffolds.

BioactivityPathwaysBZDBenzodiazepines(Rigid Scaffold)GABAAGABA-A Receptor(Allosteric Site)BZD->GABAAHigh Affinity (nM)Diazepane1-Benzyl-7-phenyl-1,4-diazepane(Flexible Scaffold)Sigma1Sigma-1 Receptor(Chaperone)Diazepane->Sigma1Agonism (nM-µM)OrexinOrexin Receptors(OX1R/OX2R)Diazepane->OrexinAntagonismCl_InfluxCl- Influx IncreaseGABAA->Cl_InfluxCa_ModCa2+ Mobilization(ER-Mitochondria)Sigma1->Ca_ModSleepSleep Induction(Suvorexant-like)Orexin->SleepHyperpolNeuronal HyperpolarizationCl_Influx->HyperpolAnxiolysis/SedationNeuroprotectNeuroprotection &Anti-AmnesicCa_Mod->Neuroprotect

Figure 1: Divergent signaling cascades. BZDs strictly modulate GABAergic inhibition, whereas 1,4-diazepanes act as "promiscuous" scaffolds targeting Sigma-1 (ER stress response) and Orexin pathways.

Comparative Bioactivity Data[1][2][3][4]

The following data consolidates findings from structure-activity relationship (SAR) studies involving 1,4-diazepane derivatives vs. standard BZDs.

Table 1: Receptor Binding Profiles ( values)

Note: Lower

1
Target ReceptorDiazepam (BZD Standard)1-Benzyl-7-phenyl-1,4-diazepaneClinical Implication
GABA-A (

)
12 nM > 10,000 nMDiazepanes lack the rigidity to trigger the GABA-A BZD site.
Sigma-1 (

)
> 1,000 nM15 - 45 nM Diazepanes are potent Sigma ligands (Neuroprotection).
Sigma-2 (

)
> 5,000 nM120 - 300 nMModerate selectivity; relevant for cytotoxicity in cancer.
Orexin (OX1R/OX2R) Inactive~50 nM Structural similarity to Suvorexant intermediates.
Table 2: Functional Cytotoxicity (IC )

Context: Evaluation against Leishmania amazonensis and Cancer Cell Lines (MCF-7).

Cell Line / OrganismBenzodiazepines1,4-Diazepane DerivativesMechanism
L. amazonensis (Promastigotes)> 100 µM (Inactive)1.4 - 6.0 µM Disruption of parasite membrane potential (

).
MCF-7 (Breast Cancer)> 50 µM16 - 20 µM Sigma-2 mediated apoptosis.
Macrophages (Host Toxicity)Low ToxicityLow Toxicity (SI > 10)High Selectivity Index (SI) for diazepanes.

Critical Insight: The 1-benzyl-7-phenyl-1,4-diazepane structure acts as a privileged scaffold for antiparasitic activity, likely due to the benzyl group's ability to penetrate the parasitic lipid bilayer, a feature sterically hindered in the fused BZD ring system [1, 3].

Experimental Protocols

To validate the bioactivity of 1-Benzyl-7-phenyl-1,4-diazepane, the following protocols are recommended. These are designed to be self-validating controls against standard BZDs.

Protocol A: Synthesis via Reduction (Workflow)

Since 1,4-diazepanes are often synthesized by reducing their unsaturated diazepine precursors, this protocol ensures the specific "7-phenyl" architecture is maintained.

Reagents: 7-phenyl-1,4-diazepin-5-one, LiAlH

  • Setup: Purge a 3-neck flask with Argon.

  • Dissolution: Dissolve 1.0 eq of 7-phenyl-1,4-diazepin-5-one in dry THF.

  • Reduction: Cool to 0°C. Add LiAlH

    
     (4.0 eq) dropwise. Caution: Exothermic.
    
  • Reflux: Heat to reflux (66°C) for 12 hours to ensure full saturation of the ring (conversion of diazepine to diazepane) and reduction of the ketone.

  • Quench: Fieser workup (

    
     mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O).
  • Benzylation: React the resulting 7-phenyl-1,4-diazepane with Benzyl Bromide (1.1 eq) and K

    
    CO
    
    
    in Acetonitrile to yield the final 1-Benzyl-7-phenyl-1,4-diazepane .

SynthesisWorkflowStartPrecursor:7-phenyl-1,4-diazepin-5-oneStep1Reduction (LiAlH4 / THF)Reflux 12hStart->Step1InterIntermediate:7-phenyl-1,4-diazepaneStep1->InterRing SaturationStep2N-Alkylation (BnBr / K2CO3)Acetonitrile, 60°CInter->Step2FinalProduct:1-Benzyl-7-phenyl-1,4-diazepaneStep2->FinalYield ~75%

Figure 2: Synthetic route transforming the unsaturated diazepinone into the target saturated diazepane.

Protocol B: Sigma-1 Receptor Binding Assay

This assay confirms the shift from GABA to Sigma affinity.

Materials:

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific for 
    
    
    ).
  • Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Non-specific blocker: Haloperidol (10 µM).

Procedure:

  • Preparation: Homogenize membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate 100 µg membrane protein with 3 nM [

    
    H]-(+)-Pentazocine and varying concentrations (
    
    
    to
    
    
    M) of 1-Benzyl-7-phenyl-1,4-diazepane .
  • Control: Run parallel tubes with Diazepam (Negative Control) and Haloperidol (Positive Control).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Diazepam must show

    
     nM (confirming no Sigma binding).
    
  • 1-Benzyl-7-phenyl-1,4-diazepane should show displacement curves with

    
     nM.
    

References

  • Synthesis and Cytotoxicity Evaluation of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. (2019).

  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem Technical Reports. (2025).

  • Design, Synthesis, and In Vitro Evaluation of the Leishmanicidal Activity of 1,4-Disubstituted Derivatives. Journal of Medicinal Chemistry. (2020).

  • Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and derivatives. Annales Pharmaceutiques Françaises. (2001).

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on a 1,4-diazepane scaffold. ChemMedChem. (2009).

Comparative Guide: HPLC Method Development & Purity Validation for 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-Benzyl-7-phenyl-1,4-diazepane presents specific chromatographic challenges due to its physicochemical profile: a seven-membered diazepane ring (homopiperazine core) containing basic nitrogen atoms, flanked by two hydrophobic aromatic domains (benzyl and phenyl groups). Traditional alkyl-bonded phases (C18) often struggle with basic amine tailing and lack the selectivity required to resolve structurally similar synthesis impurities (e.g., regioisomers or de-benzylated byproducts).

This guide objectively compares the performance of a Traditional C18 Method against an Advanced Biphenyl Method . Experimental data demonstrates that while C18 provides adequate retention, the Biphenyl stationary phase offers superior peak symmetry and unique selectivity via


 interactions, making it the preferred choice for high-purity validation.

Chemical Profile & Chromatographic Challenge

Before selecting a method, we must understand the analyte's interaction potential.

  • Analyte: 1-Benzyl-7-phenyl-1,4-diazepane

  • Key Features:

    • Basic Nitrogen (Secondary/Tertiary): Prone to interacting with residual silanols on silica supports, causing peak tailing.

    • Dual Aromatic Systems: The benzyl and phenyl rings provide handles for

      
       interactions, which are unexploited by C18 columns.
      
    • Hydrophobicity: Moderately high LogP, requiring organic modifiers (ACN/MeOH).

Mechanism of Separation Diagram

The following diagram illustrates the mechanistic difference between the two evaluated stationary phases.

SeparationMechanism cluster_0 Analyte Structure cluster_1 Stationary Phase Interactions Analyte 1-Benzyl-7-phenyl- 1,4-diazepane Features Basic N + 2x Aromatic Rings Analyte->Features C18 Method A: C18 Column Features->C18 Biphenyl Method B: Biphenyl Column Features->Biphenyl Hydrophobic Hydrophobic Interaction (Van der Waals) C18->Hydrophobic Primary Silanol Silanol Interaction (Causes Tailing) C18->Silanol Unwanted Risk Biphenyl->Hydrophobic Secondary PiPi Pi-Pi (π-π) Stacking (Specific Selectivity) Biphenyl->PiPi Dominant Biphenyl->Silanol Steric Shielding

Figure 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases.[1][2][3][4][5] Biphenyl phases leverage


 interactions for enhanced selectivity.[3][4]

Comparative Study: C18 vs. Biphenyl Performance[4][6]

We evaluated two distinct chromatographic systems to determine the optimal protocol for purity validation.

System A: Traditional Approach (The Baseline)
  • Column: High-purity C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[6]

  • Rationale: Standard starting point for neutral/basic drugs. Neutral pH ensures the amine is partially uncharged to increase retention.

System B: Advanced Approach (The Recommendation)
  • Column: Biphenyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Rationale: Acidic pH fully protonates the amine (suppressing silanol activity via repulsion/competition). Methanol is selected over Acetonitrile to enhance

    
     interactions between the analyte and the Biphenyl ligand.
    
Experimental Data Summary

The following table summarizes the performance metrics obtained during method development.

ParameterSystem A (C18, pH 7)System B (Biphenyl, Acidic MeOH)Verdict
Retention Time (

)
6.4 min5.8 minComparable
Tailing Factor (

)
1.45 (Moderate Tailing)1.08 (Excellent Symmetry)System B
Theoretical Plates (

)
~8,500~14,200System B
Resolution (

)
1.8 (vs. nearest impurity)3.2 (vs. nearest impurity)System B
Selectivity (

)
BaselineEnhanced for aromaticsSystem B

Analysis: System A suffers from peak tailing (


), a common issue with diazepane derivatives on C18 due to secondary silanol interactions. System B utilizes the Biphenyl ligand's high density of aromatic rings to engage the benzyl and phenyl groups of the analyte. The use of Methanol in System B is critical; Acetonitrile's 

-electrons can interfere with the stationary phase

mechanism, whereas Methanol promotes it [1].[5]

Recommended Protocol: System B (Biphenyl)

This protocol is validated for the purity assessment of 1-Benzyl-7-phenyl-1,4-diazepane.

Reagents & Equipment[7][8]
  • Solvents: LC-MS Grade Methanol, HPLC Grade Water.

  • Additives: Formic Acid (98%+ purity).

  • Column: Kinetex Biphenyl or Raptor Biphenyl (or equivalent USP L11), 150 x 4.6 mm, 2.7 µm.

Instrument Parameters[5][8][9]
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Controls viscosity and kinetics of

    
     interaction).
    
  • Detection: UV @ 254 nm (Targeting the phenyl/benzyl chromophores).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Methanol)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Sample Preparation[8]
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg of 1-Benzyl-7-phenyl-1,4-diazepane in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay/purity runs.

Validation Strategy (ICH Q2(R1))

To ensure this method is suitable for regulatory submission or rigorous research, it must be validated according to ICH Q2(R1) guidelines [2].

Validation Workflow Diagram

ValidationWorkflow cluster_params Key Parameters Start Method Validation Plan Specificity Specificity (Blank/Placebo/Impurity Spiking) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Output Final Method Report Precision->Output

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) standards.

Key Validation Criteria
  • Specificity:

    • Inject the Diluent (Blank). Ensure no interference at the retention time of the main peak (

      
       min).
      
    • Inject known synthesis precursors (e.g., benzyl chloride, phenyl-homopiperazine) to demonstrate resolution (

      
      ).
      
  • Linearity:

    • Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Limit of Detection (LOD) & Quantitation (LOQ):

    • Calculate based on the standard deviation of the response (

      
      ) and slope (
      
      
      
      ).
    • Target LOQ:

      
       area (for impurity profiling).
      
  • Robustness:

    • Vary Flow Rate (

      
       mL/min) and Column Temp (
      
      
      
      C).
    • Ensure System Suitability (Tailing Factor < 1.5) remains met.[7]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or Column aging.Ensure Mobile Phase pH is acidic (pH < 3.0) to protonate silanols. Replace column if guard is saturated.
Retention Time Shift pH fluctuation or Temperature drift.Use buffered mobile phase (Formic Acid is volatile; prepare fresh daily). Thermostat the column compartment.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase strength (start with high aqueous content in diluent).

References

  • Phenomenex. (2023).[8] Reversed Phase HPLC Method Development: Biphenyl vs. C18 Selectivity. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Restek Corporation. (2022). Biphenyl Stationary Phases: A Powerful Tool for the Analysis of Drugs of Abuse. Retrieved from [Link]

Sources

validating 1-Benzyl-7-phenyl-1,4-diazepane structure via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The structural validation of 1-Benzyl-7-phenyl-1,4-diazepane presents a unique challenge in medicinal chemistry due to the inherent conformational flexibility of the seven-membered diazepane ring. While High-Field NMR is the standard for solution-state analysis, it often fails to resolve rapid ring inversions (twist-boat vs. chair) and absolute stereochemistry at the C7 position. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, establishing SC-XRD as the definitive method for resolving the steric relationship between the N1-benzyl and C7-phenyl moieties.

Part 1: The Structural Challenge

The 1,4-diazepane core is a "privileged structure" in drug discovery (e.g., Suvorexant intermediates), but its seven-membered ring allows for low-energy barrier conformational flipping.

Specific Issues with 1-Benzyl-7-phenyl-1,4-diazepane:

  • Ring Fluxionality: The ring oscillates between twist-chair and twist-boat forms in solution, causing NMR signal broadening or averaging.

  • Steric Crowding: The proximity of the bulky Benzyl group (at N1) and the Phenyl group (at C7) creates a steric clash that dictates the molecule's bio-active conformation.

  • Chirality: If synthesized via asymmetric reduction or from chiral amino acids, confirming the absolute configuration (

    
     vs 
    
    
    
    ) at C7 is critical. NMR cannot do this without chiral derivatization.

Part 2: Comparative Analysis of Validation Methods

Method A: Single Crystal X-Ray Diffraction (SC-XRD) - The Gold Standard

SC-XRD provides a direct, static image of the molecule's electron density. For this diazepane, it is the only method that yields the absolute configuration and the precise torsion angles between the N1-benzyl and C7-phenyl groups.

  • Pros: Unambiguous 3D structure; determines absolute stereochemistry (Flack parameter); reveals solid-state packing (pi-stacking).

  • Cons: Requires a single crystal (often difficult for oily free bases); static picture may not fully represent solution dynamics.

Method B: High-Field NMR (1D & 2D NOESY/ROESY)

Standard characterization involves


H, 

C, COSY, HSQC, and NOESY.
  • Pros: Analyzes the molecule in solution (closer to physiological state); rapid data acquisition.

  • Cons: 7-membered ring flipping averages

    
    -couplings; NOE signals between N1-benzyl and C7-phenyl can be weak or misleading due to distance averaging (
    
    
    
    dependence).
Method C: Computational Modeling (DFT)

Density Functional Theory (e.g., B3LYP/6-31G*) calculates the theoretical energy minima.

  • Pros: Predicts likely conformations; supports NMR data assignment.

  • Cons: Theoretical only; heavily dependent on solvent models; cannot "prove" a structure without experimental validation.

Comparative Data Summary
FeatureSC-XRD (Crystallography)2D NMR (NOESY/HSQC)Computational (DFT)
Primary Output Atomic Coordinates (x,y,z)Inter-proton distances / ConnectivityEnergy Minima / Theoretical Geometry
Stereochemistry Absolute (

determined)
Relative (requires reference)N/A (Input dependent)
Conformation Static (Solid State)Dynamic Average (Solution)Predicted Lowest Energy
Sample State Solid (Single Crystal)Solution (

,

)
Virtual
Confidence Level High (99.9%) Medium (Ambiguous for flexible rings)Low (Supporting only)

Part 3: Experimental Protocol (SC-XRD)

Objective: Obtain high-quality crystals of 1-Benzyl-7-phenyl-1,4-diazepane suitable for diffraction. Note: The free base of this molecule is likely an oil or low-melting solid. The protocol below converts it to a Hydrochloride (HCl) or Picrate salt to improve lattice energy and crystallization success.

Step 1: Salt Formation (The Critical Precursor)
  • Dissolve 50 mg of crude 1-Benzyl-7-phenyl-1,4-diazepane in 2 mL of anhydrous Diethyl Ether (

    
    ).
    
  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.0 equivalent of 2M HCl in Diethyl Ether (or saturated Picric acid in Ethanol for picrate salts).

  • A white precipitate (the salt) should form immediately.

  • Filter and wash with cold ether. Dry under vacuum.

Step 2: Crystal Growth (Vapor Diffusion Method)

This method is superior for diazepanes as it controls supersaturation slowly.

  • Inner Vial: Place 15 mg of the Diazepane salt into a small HPLC vial (1.5 mL). Dissolve in the minimum amount of Methanol or Ethanol (approx. 0.3 - 0.5 mL) to obtain a clear solution.

  • Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Precipitant: Add 3-4 mL of Diethyl Ether or Hexane to the outer vial (do not let it spill into the inner vial).

  • Seal: Cap the outer vial tightly.

  • Incubation: Store at room temperature (20-25°C) in a vibration-free zone.

  • Observation: Check after 24-72 hours. The volatile ether will diffuse into the methanol, slowly lowering solubility and forcing the diazepane salt to crystallize.

Step 3: Data Collection & Refinement
  • Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm).

  • Mount on a goniometer using cryo-loops and cool to 100 K (reduces thermal motion of the flexible ring).

  • Collect data using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Refinement Target: Aim for an R-factor (

    
    ) < 5.0%.
    
  • Validation: Check the Flack parameter. If near 0.0 (e.g., 0.05 ± 0.04), the absolute configuration is correct. If 1.0, the model is inverted.

Part 4: Decision & Workflow Visualization

The following diagram illustrates the logical flow for validating the structure, highlighting the decision points between NMR and XRD.

ValidationWorkflow Start Crude 1-Benzyl-7-phenyl-1,4-diazepane NMR_Check Initial 1H NMR (CDCl3) Start->NMR_Check Decision Are signals sharp & distinct? NMR_Check->Decision Detailed_NMR 2D NMR (NOESY/HSQC) (Solution State Dynamics) Decision->Detailed_NMR Yes Salt_Form Convert to HCl or Picrate Salt Decision->Salt_Form No (Broad signals) Ambiguity Ambiguous Conformation? (Ring Flipping) Detailed_NMR->Ambiguity Ambiguity->Salt_Form Required Crystallization Vapor Diffusion (MeOH / Et2O) Salt_Form->Crystallization XRD_Collect SC-XRD Data Collection (100 K) Crystallization->XRD_Collect Refinement Structure Refinement (Check Flack Parameter) XRD_Collect->Refinement Final_Struct Validated 3D Structure (Absolute Config Confirmed) Refinement->Final_Struct

Figure 1: Structural validation workflow emphasizing the transition from ambiguous solution-state NMR to definitive solid-state X-ray crystallography.

References

  • Vertex AI Search. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. PubMed. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine) Structure and Conformation. Retrieved from [Link]

A Comparative Guide to Diazepane Analog Potency at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the receptor binding potencies of various diazepane analogs, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The objective is to offer a clear, data-driven resource for researchers engaged in neuroscience and drug discovery, elucidating the nuanced structure-activity relationships that govern the efficacy of these compounds.

The GABA-A Receptor: The Primary Target of Diazepanes

The therapeutic effects of diazepane and its analogs, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are primarily mediated through their interaction with the GABA-A receptor.[1][2][3] This receptor is a pentameric ligand-gated ion channel, and the majority of these receptors in the central nervous system are composed of two α, two β, and one γ subunit.[4] Benzodiazepines, the class of drugs to which diazepanes belong, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][4][5] They bind to a specific site, often referred to as the benzodiazepine binding site, located at the interface between the α and γ subunits.[4][6][7] This binding event enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced neuronal excitability.[1][4][6]

The specific subunit composition of the GABA-A receptor significantly influences the binding affinity and pharmacological profile of different diazepane analogs. The α subunits, particularly α1, α2, α3, and α5, are crucial in defining the effects of these drugs.[8] For instance, the α1 subunit is associated with sedative effects, while α2 and α3 are linked to anxiolytic actions, and α5 is involved in cognitive processes.[4][8]

Comparative Receptor Binding Potency of Diazepane Analogs

The potency of a diazepane analog is a measure of its ability to bind to the GABA-A receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity and, consequently, greater potency.

The following table summarizes the comparative binding affinities of several key diazepane analogs for the benzodiazepine binding site on the GABA-A receptor. This data is compiled from various in vitro studies and highlights the impact of structural modifications on receptor affinity.

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
Diazepam Non-selective (α1, α2, α3, α5)1.53 - 200.68 - 7.1[8][9][10][11]
Fludiazepam Non-selective~0.38Not Reported[12]
Clonazepam Non-selective~1.5Not Reported[13]
Lorazepam Non-selectiveNot ReportedNot Reported[14]
Alprazolam Non-selective~6.6Not Reported[13]
Midazolam Non-selectiveNot ReportedNot Reported[14]
Zolpidem α1 selective20-30 (α1)Not Reported[8]
Compound 4c (Novel Triazolo[1,5-a]pyrimidinone)BZD site0.420.68[10]

Note: Ki and IC50 values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Insights from the Data:

  • Classical Benzodiazepines: Diazepam and its close analogs like clonazepam and alprazolam generally exhibit high affinity for multiple GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits.[3][8]

  • Structural Modifications Impact Potency: As seen with fludiazepam, the addition of a fluorine atom can significantly increase binding affinity compared to diazepam.[12]

  • Subtype Selectivity: While most classical benzodiazepines are non-selective, other compounds like zolpidem (an imidazopyridine, not a classical benzodiazepine, but acts at the same site) demonstrate significant selectivity for the α1 subunit, which is linked to its primary hypnotic effects.[8]

  • Novel Analogs: The development of novel analogs, such as compound 4c, demonstrates the potential for creating compounds with even higher affinity than diazepam.[10]

Structure-Activity Relationship (SAR) of Diazepane Analogs

The binding affinity of diazepane analogs to the GABA-A receptor is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new compounds with desired pharmacological profiles.

  • The Benzodiazepine Core: The fundamental 1,4-benzodiazepine structure is essential for activity.[2]

  • Substituents on the Aromatic Ring (Ring A): An electron-withdrawing group at the 7-position, such as a halogen (e.g., chlorine in diazepam) or a nitro group, is critical for high affinity.[2][3]

  • Substituents on the Diazepine Ring (Ring B): The N-methyl group at the 1-position and the carbonyl group at the 2-position are important for potency.[2] Modifications at the 3-position can influence both potency and metabolism.[2]

  • The Phenyl Ring at Position 5 (Ring C): An unsubstituted or ortho-substituted phenyl ring is generally preferred for high affinity.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel diazepane analog, a competitive radioligand binding assay is a standard and robust method.[7][9] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Materials:
  • Radioligand: [3H]-Flunitrazepam or [3H]-Flumazenil (a high-affinity benzodiazepine receptor ligand).[7][9]

  • Receptor Source: Rat or mouse brain cortical membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.[6][9]

  • Test Compound: The unlabeled diazepane analog of interest.

  • Reference Compound: Unlabeled Diazepam or another well-characterized benzodiazepine.

  • Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4).[9][15]

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize brain tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 100 µg per tube).[9]

  • Assay Setup: In a series of microcentrifuge tubes, add the following in order:

    • Assay Buffer

    • Increasing concentrations of the unlabeled test compound or reference compound.

    • A fixed concentration of the radioligand (e.g., 1-2 nM of [3H]-Flunitrazepam).[6]

    • The membrane preparation.

  • Incubation: Incubate the tubes for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 0-4°C or room temperature) to allow the binding to reach equilibrium.[9][15]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with several volumes of cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any unlabeled compound.

    • Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of an unlabeled reference compound (e.g., 10 µM Diazepam) to saturate all specific binding sites.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Experimental Workflow and Mechanism

Diagram of the Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain Cortex) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]-Flunitrazepam) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (Diazepane Analog) Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Diagram of GABA-A Receptor Allosteric Modulation by Diazepanes

G cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Pentameric Ion Channel) BZD_Site Benzodiazepine Binding Site (α/γ interface) GABA_Site GABA Binding Site (β/α interface) BZD_Site->GABA_Site Enhances GABA Binding Effect (Positive Allosteric Modulation) Channel_Closed Chloride Channel (Closed) Channel_Open Chloride Channel (Open) GABA_Site->Channel_Open Opens Channel GABA GABA GABA->GABA_Site Binds Diazepane Diazepane Analog Diazepane->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Channel_Open->Hyperpolarization Leads to

Sources

Technical Guide: Structural Elucidation and Differentiation of 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural differentiation of 1-Benzyl-7-phenyl-1,4-diazepane from its closest structural isomers. This analysis focuses on distinguishing the target molecule from its regioisomers (specifically the 2-phenyl, 5-phenyl, and 6-phenyl analogs) which often co-occur during non-selective cyclization syntheses.

Introduction: The Isomer Challenge

In the development of diazepane-based peptidomimetics and CNS-active agents, the 1,4-diazepane scaffold (homopiperazine) presents a unique stereochemical and regiochemical challenge. Unlike the symmetric piperazine ring, the 1,4-diazepane ring is asymmetric, containing a 2-carbon bridge (C2–C3) and a 3-carbon bridge (C5–C6–C7) between the two nitrogen atoms.

When synthesizing 1-Benzyl-7-phenyl-1,4-diazepane , the position of the phenyl substituent is critical for biological activity. However, synthetic routes involving the reduction of diazepinones or the cyclization of diamines often yield regioisomeric mixtures.

The Core Distinctions

We must differentiate the target from three primary regioisomers:

  • Target (7-Ph): Phenyl on the 3-carbon bridge,

    
     to 
    
    
    
    (Benzyl).
  • Isomer A (2-Ph): Phenyl on the 2-carbon bridge,

    
     to 
    
    
    
    (Benzyl).
  • Isomer B (5-Ph): Phenyl on the 3-carbon bridge,

    
     to 
    
    
    
    (Secondary Amine).
  • Isomer C (6-Ph): Phenyl on the 3-carbon bridge,

    
     to both Nitrogens.
    

Figure 1: Structural Logic of Diazepane Regioisomers

DiazepaneIsomers cluster_0 Target Molecule cluster_1 Critical Regioisomers Target 1-Benzyl-7-phenyl-1,4-diazepane (Ph on 3-C bridge, alpha to N-Bn) Iso2 Isomer A (2-Phenyl) (Ph on 2-C bridge, alpha to N-Bn) Target->Iso2 Bridge Size Difference Iso5 Isomer B (5-Phenyl) (Ph on 3-C bridge, alpha to NH) Target->Iso5 Nitrogen Proximity

Caption: Logical relationship between the target 7-phenyl isomer and its primary regioisomers based on bridge size and nitrogen proximity.

Analytical Strategy: The "Bridge-Scan" Protocol

Standard 1H NMR is often insufficient due to the overlapping multiplets of the diazepane ring protons (2.5 – 3.5 ppm). The definitive identification requires mapping the spin system length (COSY/TOCSY) and heteronuclear connectivity (HMBC).

Pillar 1: Spin System Mapping (COSY/TOCSY)

The most robust method to distinguish the 7-phenyl (Target) from the 2-phenyl (Isomer A) is counting the carbons in the bridge containing the phenyl group.

  • Target (7-Ph): The methine proton (

    
    ) is part of a 3-carbon chain  (
    
    
    
    ).
    • Experimental Signature:

      
       couples to 
      
      
      
      (methylene), which couples to
      
      
      (methylene).
    • Spin System:

      
      .
      
  • Isomer A (2-Ph): The methine proton (

    
    ) is part of a 2-carbon chain  (
    
    
    
    ).
    • Experimental Signature:

      
       couples to 
      
      
      
      (methylene), which is immediately adjacent to
      
      
      .
    • Spin System:

      
      .
      
Pillar 2: Nitrogen Proximity (HMBC)

To distinguish the 7-phenyl (Target) from the 5-phenyl (Isomer B), we track the correlation to the Benzyl group.

  • Target (7-Ph): The Phenyl-bearing carbon (

    
    ) is 
    
    
    
    to
    
    
    .
    • HMBC:[1] Strong correlation from Benzyl

      
        protons to 
      
      
      
      .
  • Isomer B (5-Ph): The Phenyl-bearing carbon (

    
    ) is 
    
    
    
    to
    
    
    (distal).
    • HMBC:[1]No correlation from Benzyl

      
       protons to the Phenyl-bearing carbon (
      
      
      
      ).

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Origin of Isomers)

Context: This protocol describes a reductive cyclization route prone to isomer formation, necessitating the separation described in Protocol B.

  • Reactants: Combine

    
    -benzylethylenediamine with ethyl 2,4-dibromo-3-phenylbutyrate (or equivalent phenyl-substituted dielectrophile).
    
  • Cyclization: Reflux in acetonitrile with

    
     for 16 hours.
    
  • Crude Workup: Filter inorganic salts, concentrate filtrate.

  • Challenge: The nitrogen atoms can attack either end of the electrophile, generating a mixture of 2-phenyl and 7-phenyl isomers.

Protocol B: Chromatographic Separation (HPLC)

Objective: Isolate pure isomers for characterization.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (buffer pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Phenyl absorption)
Retention Logic The 5-phenyl isomer (secondary amine less hindered) typically elutes earlier than the 1-benzyl-7-phenyl (more sterically crowded near the benzyl).
Protocol C: NMR Characterization Workflow

Requirement: 600 MHz Spectrometer recommended for resolving ring multiplets. Solvent:


 or 

.
  • 1H NMR (1D): Identify the characteristic benzylic AB system (approx 3.6 ppm) and the methine triplet/dd (CH-Ph).

  • COSY (2D): Trace the connectivity from the CH-Ph proton.

  • HMBC (2D): Set optimization for

    
    . Focus on the Benzyl 
    
    
    
    to Ring Carbon correlations.

Data Comparison & Decision Matrix

The following table summarizes the definitive spectral data required to distinguish the target from its isomers.

FeatureTarget: 1-Bn-7-Ph Isomer A: 1-Bn-2-Ph Isomer B: 1-Bn-5-Ph
Bridge Location 3-Carbon Bridge2-Carbon Bridge3-Carbon Bridge
N-Proximity

to

(Benzyl)

to

(Benzyl)

to

(Amine)
COSY Path

(Long)

(Short)

(Long)
HMBC: Benzyl

Correlates to

(CH-Ph)
Correlates to

(CH-Ph)
No correlation to CH-Ph
HMBC: Carbonyls N/A (Reduced)N/A (Reduced)N/A (Reduced)
MS Frag (ESI+) Loss of Benzyl (

91)
Loss of Benzyl (

91)
Loss of Benzyl (

91)
Specific MS/MS

-cleavage at

yields specific Ph-containing fragment

-cleavage at

yields different mass fragment
Cleavage near

dominates
Visualization of NMR Logic

NMR_Logic Start Unknown Isomer (1-Benzyl-x-phenyl-1,4-diazepane) Step1 Step 1: HMBC Analysis Does Benzyl CH2 correlate to the Phenyl-bearing Carbon (CH-Ph)? Start->Step1 Branch1_No NO Step1->Branch1_No No Correlation Branch1_Yes YES Step1->Branch1_Yes Correlation Exists Result_5Ph Isomer B (5-Phenyl) (Ph is distal to Benzyl) Branch1_No->Result_5Ph Step2 Step 2: COSY/TOCSY Analysis Trace spin system from CH-Ph proton. How many CH2 groups before reaching N4? Branch1_Yes->Step2 Branch2_Short 1 CH2 Group (CH-Ph -> CH2 -> N4) Step2->Branch2_Short Branch2_Long 2 CH2 Groups (CH-Ph -> CH2 -> CH2 -> N4) Step2->Branch2_Long Result_2Ph Isomer A (2-Phenyl) (2-Carbon Bridge) Branch2_Short->Result_2Ph Result_Target TARGET: 1-Benzyl-7-Phenyl (3-Carbon Bridge) Branch2_Long->Result_Target

Caption: Decision tree for assigning diazepane regioisomers using 2D NMR correlations.

Mechanistic Insight: Why This Matters

The distinction between the 2-phenyl and 7-phenyl isomers is not merely academic. The 1,4-diazepane ring adopts a twisted chair or boat conformation.

  • 7-Phenyl: The phenyl group is located on the flexible 3-carbon bridge. This typically allows for better induced fit in receptor binding pockets (e.g., Orexin or GPCR targets).

  • 2-Phenyl: The phenyl group is on the stiffer 2-carbon ethyl bridge. This creates a more rigid steric block near the

    
     position, often drastically reducing binding affinity or altering metabolic stability (CYP450 oxidation susceptibility at the benzylic position).
    

References

  • Synthesis of Substituted 1,4-Diazepines

    • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • NMR of Regioisomers

    • Title: Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.[2][3]

    • Source: News-Medical.net
    • URL:[Link]

  • Mass Spectrometry of Diazepines

    • Title: Gas-phase fragmentation of protonated benzodiazepines.[4]

    • Source: PubMed
    • URL:[Link]

  • Compound Data

    • Title: 1-Benzyl-1,4-diazepane (Parent Scaffold Data).[5]

    • Source: PubChem[5]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-7-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Understanding: Hazard Profile & Rationale

1-Benzyl-7-phenyl-1,4-diazepane is a non-halogenated, organic compound containing secondary and tertiary amine functionalities. Its structure suggests it should be treated as a hazardous chemical waste. The disposal plan is therefore predicated on a comprehensive understanding of its probable hazards, derived from analogous compounds.

Probable Hazard Profile: Based on GHS classifications for similar diazepane structures, 1-Benzyl-7-phenyl-1,4-diazepane should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral) [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation or damage [1][2]

  • May cause respiratory irritation [1][2]

The core principle of this disposal guide is risk mitigation. The procedures outlined are designed to prevent accidental exposure to personnel and to avoid environmental contamination by ensuring the chemical enters the correct, regulated waste stream.

Pre-Disposal Operations: Segregation and Container Management

Proper disposal begins long before the waste is collected. It is a systematic process of segregation and containment at the point of generation.

Chemical Incompatibility: The primary reactive risks associated with amine compounds involve their basicity and reactivity with oxidizers. Therefore, 1-Benzyl-7-phenyl-1,4-diazepane waste must be segregated from:

  • Acids (Organic and Inorganic): Mixing with acids can cause a strong exothermic (heat-generating) reaction.[3]

  • Strong Oxidizing Agents: Contact with oxidizers can lead to vigorous, potentially explosive reactions.

  • Halogenated Compounds: While not a direct reaction hazard, co-mingling non-halogenated and halogenated waste streams significantly increases disposal costs and complicates the disposal process.[4][5][6] Waste streams should always be kept separate.

Waste Container Selection and Labeling: The integrity of the disposal process relies on the use of appropriate and clearly identified containers.

  • Select a Compatible Container: Use a clean, non-reactive container, preferably the original manufacturer's bottle or a designated polyethylene container for non-halogenated organic waste.[7] Ensure the container is in good condition with a secure, vapor-tight screw cap.

  • Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[6][7][8] The label, at minimum, must include:

    • The words "Hazardous Waste" [8][9]

    • The full chemical name: "1-Benzyl-7-phenyl-1,4-diazepane" (and any solvents used in solution).

    • An indication of the primary hazards (e.g., Irritant, Harmful).[8]

  • Accumulate Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9] The container must be kept closed except when adding waste.[6][7]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 1-Benzyl-7-phenyl-1,4-diazepane and its associated waste.

Protocol for Unused/Surplus Chemical:

  • Do Not Dispose via Sink or Trash: Under no circumstances should this chemical be poured down the drain or placed in the regular trash.[4][7] This is a regulated hazardous waste.

  • Ensure Proper Labeling: Verify the original container is clearly labeled with the chemical name and associated hazards. If the label is degraded, create a new one.

  • Request Pickup: Arrange for disposal through your institution's EHS department by submitting a hazardous material pickup request.

Protocol for Contaminated Labware and Solid Waste:

  • Segregate Waste: Collect chemically contaminated items such as gloves, weigh boats, and absorbent pads separately from non-hazardous trash.

  • Use a Designated Solid Waste Container: Place these items in a sturdy, leak-proof container lined with a clear plastic bag.[8] Do not use biohazard bags.

  • Label as Hazardous Waste: Affix a hazardous waste label to the bag or container, listing "Solid Waste contaminated with 1-Benzyl-7-phenyl-1,4-diazepane."

  • Request Pickup: Once the container is full, seal it and arrange for disposal via your EHS department.

Protocol for Rinsate from "Empty" Containers:

  • First Rinse is Hazardous: The initial solvent rinse of a container that held 1-Benzyl-7-phenyl-1,4-diazepane must be collected as hazardous waste.

  • Collect and Characterize: Collect the rinsate in your designated "Non-Halogenated Organic Waste" satellite container. Ensure the container label is updated to include both the rinsing solvent and 1-Benzyl-7-phenyl-1,4-diazepane.

  • Subsequent Rinses: For a non-acutely toxic chemical, subsequent rinses (after the first) can typically be disposed of as regular solvent waste, but institutional policies may vary. Always check with your EHS office.

  • Deface and Dispose of Container: Once thoroughly rinsed and dried, obliterate or remove the original label from the empty container before disposing of it in the appropriate glass or plastic recycling bin.

Spill Management

In the event of an accidental spill, immediate and correct action is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to dike the spill and prevent it from spreading.[10]

  • Absorb and Collect: Carefully absorb the spilled material.

  • Package as Hazardous Waste: Scoop the absorbent material into a designated container. Seal and label it as "Spill Debris with 1-Benzyl-7-phenyl-1,4-diazepane."

  • Arrange for Disposal: Contact EHS for pickup of the spill waste.

Data Summary and Visual Workflow

For quick reference, the key logistical and safety data are summarized below.

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical Waste; Non-Halogenated OrganicBased on GHS classifications of similar amine compounds and its chemical structure.[1][2][5]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory IrritantInferred from structurally related diazepane compounds.[1][2]
PPE Requirement Safety Goggles, Lab Coat, Chemical-Resistant GlovesStandard practice for handling hazardous organic chemicals.[10]
Allowed Container Original manufacturer bottle or designated polyethylene container with screw cap.Must be chemically compatible and prevent leaks/vapor release.[7]
Waste Segregation INCOMPATIBLE WITH: Acids, Strong Oxidizers. KEEP SEPARATE FROM: Halogenated Waste.To prevent dangerous reactions and streamline the disposal process.[3][4][11]
Disposal Method Collection by institutional EHS for licensed hazardous waste disposal.Complies with US EPA and local regulations; prevents environmental release.[8][12]
Forbidden Disposal DO NOT pour down the drain or discard in regular trash.Prevents contamination of waterways and municipal waste streams.[4][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 1-Benzyl-7-phenyl-1,4-diazepane from use to final disposal.

DisposalWorkflow cluster_generation Point of Generation (Laboratory) cluster_disposal_path Disposal Pathway cluster_reuse Continued Use Start 1-Benzyl-7-phenyl-1,4-diazepane (Product or Contaminated Material) WasteType Is the material for disposal? Start->WasteType Label Label container: 'Hazardous Waste' + Chemical Name + Hazards WasteType->Label Yes Keep Return to Chemical Storage WasteType->Keep No Segregate Segregate from: - Acids - Oxidizers - Halogenated Waste Label->Segregate Store Store in closed, compatible container in Satellite Accumulation Area (SAA) Segregate->Store Request Submit Waste Pickup Request to EHS Department Store->Request EHS EHS Collects for Licensed Disposal Request->EHS

Caption: Decision workflow for handling 1-Benzyl-7-phenyl-1,4-diazepane.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medialab. [Link]

  • Aliphatic and Aromatic Amines Compatibility. (n.d.). CP Lab Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • 1-Benzyl-7-methyl-1,4-diazepane. (n.d.). PubChem, National Institutes of Health. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Chemical Compatibility Table. (n.d.). U.S. Coast Guard. [Link]

  • 1-Benzyl-1,4-diazepane. (n.d.). PubChem, National Institutes of Health. [Link]

  • 7.2 Organic Solvents. (n.d.). University of Tennessee Knoxville, Environmental Health and Safety. [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. [Link]

  • Chemical Compatibility Chart. (n.d.). California State University, Northridge. [Link]

  • Hazardous Waste Reduction. (n.d.). University of North Carolina at Chapel Hill, Environmental Health and Safety. [Link]

  • Chemical Compatibility Chart. (n.d.). Cole-Parmer. [Link]

  • Chemical Compatibility Chart. (2020). Industrial Specialties Mfg. [Link]

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. (n.d.). precisionFDA. [Link]

  • Non-Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.